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1-Naphthalenemethanamine,a-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride, (aR)-

Cat. No.: B194989
CAS No.: 364782-34-3
M. Wt: 393.9 g/mol
InChI Key: QANQWUQOEJZMLL-PKLMIRHRSA-N
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Description

Conceptual Framework of Calcium-Sensing Receptor Modulation in Biological Systems

The Calcium-Sensing Receptor (CaSR) is a fundamental component in the body's ability to maintain calcium homeostasis. wikipedia.orgfrontiersin.org As a member of the Class C family of G protein-coupled receptors (GPCRs), the CaSR is primarily located on the surface of cells in the parathyroid glands and renal tubules. wikipedia.orgphysiology.orgphysiology.org Its main function is to detect minute fluctuations in the concentration of extracellular ionized calcium. physiology.orgphysiology.org This detection triggers a cascade of intracellular signals that modulate the secretion of parathyroid hormone (PTH). physiology.orgresearchgate.net When extracellular calcium levels rise, they activate the CaSR, which in turn inhibits the synthesis and release of PTH. researchgate.netnih.gov Conversely, a decrease in calcium levels reduces CaSR activation, leading to an increase in PTH secretion. nih.gov This intricate feedback loop is central to regulating blood calcium levels within a narrow physiological range. physiology.orgphysiology.org

The CaSR is functionally active as a homodimer and features a large extracellular domain (ECD) that contains a bilobed structure known as a venus flytrap (VFT) module. nih.govnih.gov This VFT domain is where the primary ligand, the calcium ion (Ca2+), binds. nih.gov Upon binding, the VFT closes, inducing conformational changes that propagate to the receptor's seven-transmembrane (7TMD) domain, leading to receptor activation. nih.gov

Modulation of the CaSR can occur through agents that mimic the effect of calcium. These agents are known as calcimimetics. wikipedia.org Cinacalcet (B1662232) is a type of calcimimetic that functions as a positive allosteric modulator. mdpi.comoup.comnih.gov This means it does not bind to the same site as calcium (the orthosteric site) but rather to a different site within the transmembrane domain of the receptor. nih.govwikipedia.org This binding increases the receptor's sensitivity to extracellular calcium, effectively lowering the concentration of calcium required to activate the CaSR. oup.comnih.govnih.gov By enhancing the receptor's sensitivity, calcimimetics like cinacalcet suppress PTH secretion, which subsequently lowers blood calcium levels. wikipedia.orgnih.gov Beyond its primary role in PTH regulation, CaSR signaling also influences gene transcription and cell proliferation in parathyroid cells. physiology.orgphysiology.org

Table 1: Key Characteristics of the Calcium-Sensing Receptor (CaSR)

CharacteristicDescriptionReference
Receptor ClassClass C G protein-coupled receptor (GPCR) wikipedia.orgnih.gov
Primary FunctionSenses extracellular calcium levels to regulate parathyroid hormone (PTH) secretion and maintain calcium homeostasis. wikipedia.orgphysiology.org
Primary LocationsParathyroid gland, renal tubules of the kidney, brain, pancreas. wikipedia.org
Mechanism of ActionActivated by increased extracellular Ca2+, leading to inhibition of PTH synthesis and secretion. researchgate.netnih.gov
Signaling PathwaysCouples with various G proteins (Gq, Gi, G12/13, Gs) to initiate downstream signaling. wikipedia.orgnih.gov
ModulationCan be allosterically modulated by calcimimetics (positive modulators) and calcilytics (negative modulators). nih.govscience.gov

Historical Perspectives on the Scientific Development of Calcimimetics

The journey to developing calcimimetics began with the foundational discovery and molecular identification of the Calcium-Sensing Receptor (CaSR) in 1993. physiology.orgphysiology.org This discovery provided a specific molecular target for drugs that could modulate parathyroid function. nih.gov The challenge for drug discovery was significant because the receptor's natural ligand is an inorganic ion (Ca2+), offering no structural template for medicinal chemistry. nih.gov

Despite this, researchers developed small organic molecules capable of activating the CaSR. oup.comnih.gov These were termed calcimimetics. The initial compounds were phenylalkylamines, referred to as first-generation or Type I calcimimetics. oup.com One of these early compounds, R-568, showed promise in preclinical and early clinical studies by demonstrating the ability to suppress PTH levels. mdpi.comscience.gov However, its development was ultimately halted due to issues with bioavailability and variable pharmacokinetics. oup.comnih.gov

This led to the development of a second-generation agent, initially known as AMG 641, which would later be named cinacalcet hydrochloride. mdpi.comnih.gov As a Type II calcimimetic, cinacalcet was designed to be a more stable molecule. nih.gov Developed by NPS Pharmaceuticals and licensed to Amgen, cinacalcet proved to be an orally active, allosteric modulator of the CaSR. nih.govspringer.comresearchgate.net It was the first calcimimetic to gain regulatory approval, marking a significant milestone as the first allosteric modulator of a GPCR to be approved for clinical use. nih.govgoogle.com Its commercialization began in the United States in 2004 for treating secondary hyperparathyroidism in dialysis patients. nih.govgoogle.com

Table 2: Timeline of Key Developments in Calcimimetics

YearDevelopmentSignificanceReference
1993Molecular cloning and characterization of the Calcium-Sensing Receptor (CaSR).Identified the molecular target for a new class of drugs. physiology.orgphysiology.org
Late 1990sDevelopment of first-generation calcimimetics, including R-568.Proved the concept that small molecules could activate the CaSR to suppress PTH. science.govoup.com
Early 2000sDevelopment of cinacalcet hydrochloride (AMG 641), a second-generation calcimimetic.Offered a more stable compound with improved pharmacokinetic properties. mdpi.comnih.gov
2003Phase 3 clinical trial results for cinacalcet announced.Demonstrated simultaneous reduction of PTH, calcium, and phosphorus levels. amgen.comamgen.comamgen.com
2004Cinacalcet receives FDA approval in the United States.Became the first-in-class calcimimetic approved for clinical use. nih.govgoogle.com

Current Research Paradigms in Cinacalcet Hydrochloride Science

Current research on cinacalcet hydrochloride has expanded beyond its primary function of controlling PTH levels. A significant area of investigation is its potential impact on the broader complications of mineral and bone disorders, particularly vascular calcification. mdpi.comnih.gov Experimental studies in animal models have suggested that calcimimetics may slow the progression of vascular and valvular calcification through both indirect effects (by lowering PTH) and direct effects on the CaSR expressed in vascular tissues. mdpi.com

Major clinical trials have been conducted to assess the effects of cinacalcet on hard clinical outcomes. The EVOLVE (Evaluation of Cinacalcet Hydrochloride Therapy to Lower Cardiovascular Events) trial was a large-scale study designed to determine if cinacalcet could reduce the risk of mortality and cardiovascular events in hemodialysis patients. nih.govnih.gov While the primary analysis of the trial did not find a statistically significant effect, subsequent sub-analyses suggested potential benefits, fueling further research and debate. nih.gov Another key study, the ADVANCE trial, specifically assessed the effects of cinacalcet on the progression of cardiovascular calcification. nih.gov

Emerging research hotspots in cinacalcet science include its effect on other biochemical markers like Fibroblast Growth Factor-23 (FGF-23), a hormone linked to adverse cardiovascular outcomes. oup.comnih.gov Studies have shown that cinacalcet can reduce FGF-23 levels. nih.gov Research has also extended to different patient populations, including those with chronic kidney disease who are not yet on dialysis and pediatric patients with secondary hyperparathyroidism. jparathyroid.comclinicaltrials.gov Furthermore, the clinical experience with cinacalcet has informed the development of next-generation calcimimetics, such as the intravenous agent etelcalcetide (B607377) and another oral agent, evocalcet, which were designed to offer different pharmacological profiles. oup.comnih.gov Pharmacogenetic studies are also being explored to understand how genetic variations in the CaSR or metabolizing enzymes might influence patient responses to cinacalcet. amegroups.cn

Table 3: Focus of Major Cinacalcet Research Areas and Clinical Trials

Research Area / Trial NamePrimary Focus of InvestigationReference
Vascular CalcificationTo determine if cinacalcet can slow the progression of arterial and valvular calcification. mdpi.comoup.comnih.gov
EVOLVE TrialTo assess the effect of cinacalcet on all-cause mortality and major cardiovascular events in hemodialysis patients. researchgate.netnih.govnih.gov
ADVANCE TrialTo evaluate the effect of cinacalcet on the progression of cardiovascular calcification. nih.gov
FGF-23 LevelsTo investigate the impact of cinacalcet on circulating levels of Fibroblast Growth Factor-23. oup.comnih.govnih.gov
Non-Dialysis & Pediatric PopulationsTo study the efficacy and action of cinacalcet in CKD patients not on dialysis and in pediatric patients. jparathyroid.comclinicaltrials.govclinicaltrials.gov
Next-Generation CalcimimeticsResearch and development of new calcimimetic agents (e.g., Etelcalcetide, Evocalcet) based on learnings from cinacalcet. oup.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClF3N B194989 1-Naphthalenemethanamine,a-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride, (aR)- CAS No. 364782-34-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

364782-34-3

Molecular Formula

C22H23ClF3N

Molecular Weight

393.9 g/mol

IUPAC Name

hydron;N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;chloride

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1

InChI Key

QANQWUQOEJZMLL-PKLMIRHRSA-N

Isomeric SMILES

[H+].C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]

Canonical SMILES

[H+].CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]

Appearance

White to Tan Solid

melting_point

175-177°C (dec.)

Other CAS No.

364782-34-3

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

226256-56-0 (Parent)

Synonyms

(αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride;  (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1- -(1-napthyl)ethylamine Hydrochloride;  Mimpara;  Sensipar

Origin of Product

United States

Mechanistic Pharmacology of Cinacalcet Hydrochloride

Calcium-Sensing Receptor (CaSR) Allosteric Modulation by Cinacalcet (B1662232) Hydrochloride

Cinacalcet hydrochloride is a calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR). scbt.comtocris.comnih.govrndsystems.com This means it enhances the receptor's sensitivity to its natural ligand, extracellular calcium, without directly activating the receptor on its own. scbt.comnih.gov The CaSR, a G-protein-coupled receptor (GPCR), is a key regulator of systemic calcium homeostasis, primarily by controlling the secretion of parathyroid hormone (PTH). nih.govpatsnap.comjparathyroid.com

Molecular Mechanisms of Enhanced CaSR Sensitivity to Extracellular Calcium

Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium, effectively lowering the concentration of calcium required to activate the receptor. scbt.comnih.govjparathyroid.com This heightened sensitivity means that even at lower-than-normal calcium levels, the CaSR is activated, leading to the inhibition of PTH secretion. patsnap.comjparathyroid.com The mechanism involves cinacalcet binding to an allosteric site within the transmembrane domain of the CaSR, which is distinct from the calcium-binding site located in the extracellular domain. scbt.comfda.govacs.org This binding event induces a conformational change in the receptor that stabilizes its active state, thereby increasing its affinity for extracellular calcium. scbt.com Studies have shown that cinacalcet's effect is stereoselective, with the R-enantiomer being significantly more potent than the S-enantiomer. nih.gov

Recent research suggests that the allosteric modulation by cinacalcet may also involve stabilizing the CaSR at the endoplasmic reticulum, influencing receptor abundance and function at multiple cellular levels. nih.gov Furthermore, the interaction of cinacalcet with the CaSR can overcome the effects of certain inactivating mutations, suggesting a role in correcting biased allosteric modulation by disease-causing autoantibodies. jci.org

Ligand Binding and Conformational Changes of the CaSR

Cinacalcet binds to a pocket within the seven-transmembrane (7TM) domain of the CaSR. fda.govacs.orgresearchgate.net This binding site is separate from the orthosteric site where calcium binds in the large extracellular Venus flytrap (VFT) domain. scbt.comacs.org The binding of cinacalcet is thought to induce or stabilize a conformational change in the 7TM domain, which is then transmitted to the rest of the receptor, leading to its activation. scbt.comelsevier.es This allosteric mechanism allows for a fine-tuning of the receptor's response to calcium. scbt.com Cryo-electron microscopy studies have provided insights into the structural basis of CaSR activation, showing that ligand binding in the extracellular domain leads to large-scale conformational changes and the closure of the two 7TMDs for activation. researchgate.net Allosteric modulators like cinacalcet occupy a similar binding pocket in the 7TMD, influencing these conformational shifts. acs.orgresearchgate.net

Activation of Downstream G-Protein Coupled Signaling Pathways (e.g., Gq/Gi pathways, Phosphatidylinositol (PI) Hydrolysis)

The CaSR couples to multiple G-protein signaling pathways, most notably the Gq/11 and Gi/o pathways. nih.govmdpi.com Activation of the CaSR by calcium, potentiated by cinacalcet, stimulates these pathways. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.gov IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytoplasmic calcium concentration. nih.govnih.gov This is a key signaling event that ultimately inhibits PTH secretion. jparathyroid.com Cinacalcet has been shown to activate CaSR signaling in phosphatidylinositol (PI) hydrolysis assays. tocris.comrndsystems.comlabome.combiocrick.com

Regulation of Parathyroid Hormone (PTH) Secretion at the Cellular Level

The primary pharmacological effect of cinacalcet is the suppression of parathyroid hormone (PTH) secretion from the chief cells of the parathyroid glands. nih.govnih.gov By increasing the sensitivity of the CaSR to extracellular calcium, cinacalcet effectively "tricks" the parathyroid cells into perceiving higher calcium levels than are actually present. fda.gov This enhanced signaling leads to a potent, concentration-dependent inhibition of PTH release. nih.govtoku-e.com

In vitro studies using cultured bovine parathyroid cells have demonstrated that cinacalcet produces a concentration-dependent decrease in PTH secretion. nih.govtoku-e.com For example, in the presence of 0.5 mM extracellular Ca2+, cinacalcet HCl had an IC50 of 28 nM for inhibiting PTH secretion. nih.govtoku-e.com Clinical studies have shown that cinacalcet effectively reduces PTH levels in patients with secondary hyperparathyroidism. nih.gov This reduction in PTH is a direct consequence of the allosteric modulation of the CaSR on parathyroid cells. jparathyroid.com Furthermore, cinacalcet has been shown to reduce the set point of the PTH-calcium curve, meaning less calcium is required to suppress PTH secretion. nih.gov Preclinical studies in rodent models have also demonstrated that cinacalcet can prevent and even reverse parathyroid gland hyperplasia, suggesting an effect on parathyroid cell proliferation. oup.com

Influence on Calcitonin Secretion from Thyroid C-Cells

In addition to its effects on the parathyroid gland, cinacalcet also influences the function of thyroid C-cells, which also express the CaSR. nih.govfda.gov Activation of the CaSR on these cells stimulates the secretion of calcitonin, a hormone that opposes the effects of PTH by inhibiting osteoclast activity and promoting renal calcium excretion. nih.govoup.com

Interactive Data Tables

Table 1: In Vitro Efficacy of Cinacalcet Hydrochloride

Cell TypeAssayParameterValue
Cultured bovine parathyroid cellsPTH SecretionIC5028 nM nih.govtoku-e.com
Human embryonic kidney 293 cells expressing human CaSRCytoplasmic Ca2+ increaseEC5051 nM nih.gov
Rat medullary thyroid carcinoma 6-23 cellsCalcitonin SecretionEC5034 nM nih.govtoku-e.com

Preclinical Pharmacodynamics and Pharmacokinetics of Cinacalcet Hydrochloride

Preclinical Pharmacodynamic Characterization in Animal Models

In preclinical studies, cinacalcet (B1662232) has consistently demonstrated its ability to suppress parathyroid hormone (PTH) secretion. In normal and hyperparathyroid rats, single oral doses of cinacalcet resulted in a dose-dependent decrease in serum PTH levels. fda.gov This effect is rapid, with maximal suppression of PTH observed within hours of administration. oup.com Studies in 5/6 nephrectomized (Nx) rats, a common model for chronic kidney disease (CKD) and secondary hyperparathyroidism (SHPT), have shown that cinacalcet effectively reduces elevated serum PTH levels. fda.govnih.gov For instance, in one study, administration of cinacalcet to 5/6 Nx rats for five weeks led to a significant reduction in serum PTH compared to vehicle-treated rats. nih.gov The suppressive effect on PTH is reversible, with PTH levels returning to pre-treatment values after discontinuation of the compound. nih.gov

In a murine model of primary hyperparathyroidism, a single administration of cinacalcet significantly suppressed serum PTH levels. frontiersin.org The potency of cinacalcet in suppressing PTH is directly related to the expression of the CaSR in the parathyroid glands. frontiersin.org

Table 1: Effect of Cinacalcet on Serum PTH in 5/6 Nephrectomized Rats

Treatment Group Duration Serum PTH (pg/mL)
Sham-operated + Vehicle 5 weeks 162 ± 27
5/6 Nx + Vehicle 5 weeks 398 ± 81
5/6 Nx + Cinacalcet 5 weeks 25 ± 5

Data from a study in rats with established secondary hyperparathyroidism. nih.gov

Concurrent with the reduction in PTH, cinacalcet administration in animal models leads to a decrease in serum calcium levels. fda.govfda.govnih.gov In 5/6 Nx rats, cinacalcet treatment significantly lowered serum calcium compared to vehicle-treated controls. nih.gov This hypocalcemic effect is a direct consequence of reduced PTH-mediated calcium mobilization from bone and decreased renal calcium reabsorption. However, this effect on serum calcium is also transient and reverses upon cessation of treatment. nih.gov

The impact of cinacalcet on serum phosphorus in preclinical models can be variable. While in dialysis patients, cinacalcet tends to lower serum phosphorus, in animal models with remaining kidney function, it can lead to an increase in serum phosphorus. nih.govnih.gov This is attributed to the PTH reduction causing a decrease in urinary phosphate (B84403) excretion. nih.gov In 5/6 Nx rats, cinacalcet treatment resulted in an increase in serum phosphorus levels. nih.gov

Table 2: Serum Calcium and Phosphorus Levels in 5/6 Nx Rats Treated with Cinacalcet

Parameter Sham + Vehicle 5/6 Nx + Vehicle 5/6 Nx + Cinacalcet
Serum Calcium (mg/dL) Not Reported Decreased Significantly Decreased nih.gov
Serum Phosphorus (mg/dL) Not Reported Increased Significantly Increased nih.gov

Qualitative changes observed in a 6-week treatment study. nih.gov

Preclinical studies indicate that cinacalcet can have beneficial effects on bone health in the context of SHPT. In 5/6 Nx rats, treatment with cinacalcet has been shown to suppress bone turnover, reduce bone marrow fibrosis, and decrease cortical porosity. fda.govresearchgate.net Furthermore, it led to an increase in cortical bone mineral density (BMD) and bone toughness. fda.govmdpi.com These improvements in bone parameters are largely attributed to the reduction in circulating PTH levels, which mitigates the excessive bone resorption characteristic of high-turnover bone disease in SHPT. fda.govresearchgate.netmdpi.com

In a study using CKD mice, cinacalcet significantly reduced cortical porosity in femoral bones and improved whole-bone structural properties, as indicated by increased stiffness and maximum load. mdpi.com This study also suggested a direct effect on bone cells, with cinacalcet increasing the expression of Wnt10b, a key signaling molecule in bone formation. mdpi.com

Cinacalcet has demonstrated the ability to both prevent the development of and reverse established parathyroid gland hyperplasia in rodent models of CKD. oup.comnih.govnih.gov In 5/6 Nx rats, early and continuous treatment with cinacalcet prevented the expected increase in parathyroid gland weight and cell proliferation. fda.govnih.govmedsafe.govt.nz

Moreover, in rats with already established SHPT and parathyroid hyperplasia, cinacalcet treatment led to a regression of the enlarged glands. nih.govnih.gov This was evidenced by a reduction in parathyroid gland weight and a decrease in the number of proliferating cells, as measured by proliferating cell nuclear antigen (PCNA) staining. oup.comnih.govoup.com The reduction in gland size was associated with an increased expression of the cyclin-dependent kinase inhibitor p21, suggesting a mechanism involving cell cycle arrest. nih.govnih.gov Similar to its effects on PTH, the beneficial effects on parathyroid hyperplasia were reversed upon discontinuation of cinacalcet. nih.govnih.gov

Table 3: Effect of Cinacalcet on Parathyroid Gland Hyperplasia in 5/6 Nx Rats

Parameter 5/6 Nx + Vehicle 5/6 Nx + Cinacalcet
Parathyroid Gland Weight (mg) 0.566 ± 0.038 0.396 ± 0.031
PCNA-Positive Cells/mm² 83 ± 8 41 ± 8

Data from a study where treatment started 6 weeks after 5/6 nephrectomy and continued for 5 weeks. nih.gov

Preclinical Pharmacokinetic Characterization in Animal Models

Following oral administration, cinacalcet is well absorbed in various animal species, including mice, rats, and monkeys. nih.govresearchgate.net In monkeys, the oral bioavailability of cinacalcet-derived radioactivity was greater than 74%. nih.govresearchgate.net However, in rats, the absolute oral bioavailability of the parent drug is considerably lower, estimated to be less than 10% to around 29%, which is likely due to extensive first-pass metabolism in the liver and potentially the gastrointestinal tract. fda.govresearchgate.net

Peak plasma concentrations (Tmax) of cinacalcet and its metabolites are generally reached within 6 hours of oral dosing in animals. fda.gov Administration with food has been shown to increase the bioavailability of cinacalcet. europa.eu In rats, cinacalcet-derived radioactivity is widely distributed into most tissues. nih.govresearchgate.net The plasma protein binding of cinacalcet is high across species, including mice, rats, and dogs, at approximately 98-99%. fda.gov

Table 4: Preclinical Bioavailability of Cinacalcet

Species Oral Bioavailability
Rat <10% - 29% fda.govresearchgate.net
Monkey >74% (radioactivity) nih.govresearchgate.net

Tissue Distribution and Plasma Protein Binding in Preclinical Studies

In preclinical evaluations, cinacalcet hydrochloride demonstrates extensive tissue distribution and high affinity for plasma proteins. Following administration in rat models, radioactively-labeled cinacalcet was observed to be widely distributed throughout various tissues, with no significant differences noted between genders. nih.gov

Studies have revealed that in rats, the tissue-to-blood radioactivity ratios were greater than one in several key organs, indicating significant tissue uptake. The highest ratios were observed in the adrenal gland, liver, adipose tissue, ovaries, and kidney. fda.gov Specifically, after 96 hours, the tissue-to-blood radioactivity ratios were as high as 7.6 in the adrenal gland, 4.6 in the liver, 4.5 in adipose tissue, 3.3 in the ovaries, and also showed significant concentration in the Harderian gland and lung. fda.govfda.gov

Across multiple animal species, including mice, rats, dogs, and monkeys, cinacalcet exhibited a high degree of plasma protein binding, estimated to be between 98% and 99%. fda.gov This high level of protein binding is consistent with findings in humans, where the binding is approximately 93% to 97%. nih.govresearchgate.netdrugbank.com The extensive distribution is further highlighted by a large apparent volume of distribution, approximately 1000 liters, although it distributes minimally into red blood cells. europa.eugeneesmiddeleninformatiebank.nleuropa.eupharmascience.comeuropa.eu

Table 1: Tissue Distribution of Cinacalcet in Rats (96 hours post-dose)

Tissue Tissue:Blood Radioactivity Ratio
Adrenal Gland 7.6
Liver 4.6
Adipose Tissue 4.5
Ovaries 3.3

Data sourced from FDA accessdata. fda.gov

Metabolic Transformations and Cytochrome P450 Enzyme Involvement

The metabolism of cinacalcet hydrochloride is extensive and involves multiple enzymatic pathways, primarily centered around the cytochrome P450 (CYP) system. The main routes of metabolic transformation are N-dealkylation and oxidation. nih.gov

In preclinical models, as in humans, cinacalcet is metabolized by several CYP isoenzymes. The predominant enzymes involved in its clearance are CYP3A4, CYP2D6, and CYP1A2. nih.govdrugbank.comeuropa.eu The contribution of CYP1A2 has not been fully characterized clinically, but it is recognized as one of the primary enzymes involved. europa.eu

The process of oxidative N-dealkylation leads to the formation of hydrocinnamic acid and hydroxy-hydrocinnamic acid. nih.gov These are then further metabolized through β-oxidation and conjugation with glycine (B1666218). nih.gov Another significant pathway is the oxidation of the naphthalene (B1677914) ring, which results in the formation of dihydrodiols. nih.govfda.gov These dihydrodiols are subsequently conjugated with glucuronic acid. nih.gov

The resulting metabolites, particularly the carboxylic acid derivatives and glucuronidated dihydrodiols, are the major circulating forms in the plasma of both animals and humans. nih.gov In fact, these metabolites are found in higher concentrations than the parent drug, with unchanged cinacalcet accounting for less than 1% of the circulating radioactivity in plasma. nih.gov It is important to note that the major circulating metabolites are considered inactive. pharmascience.com

Elimination Routes and Metabolite Identification in Animal Models

In preclinical animal models, cinacalcet and its metabolites are eliminated from the body through both hepatobiliary and urinary routes. nih.gov Following oral administration in rats, excretion was found to be similar regardless of whether the dose was given orally or intravenously. fda.gov

The primary routes of excretion in rats involve feces, expired air (as CO2), and urine. fda.gov Specifically, studies with radioactively-labeled cinacalcet in rats showed that approximately 40% of the dose was excreted in the feces, 20-25% as carbon dioxide, and 20-27% in the urine. fda.gov The majority of the administered dose was cleared within 96 hours. fda.gov

The main metabolites identified in animal models are consistent with the metabolic pathways of N-dealkylation and oxidation. The primary metabolites include carboxylic acid derivatives, which are formed via N-dealkylation, and dihydrodiols, resulting from the oxidation of the naphthalene ring. nih.govfda.gov The carboxylic acid metabolites are primarily excreted in the urine as glycine conjugates, while the dihydrodiols are excreted in both urine and bile as glucuronide conjugates. nih.gov The metabolite profile of cinacalcet in preclinical animal models has been found to be qualitatively similar to that observed in humans. nih.gov

Half-Life and Accumulation Kinetics in Preclinical Pharmacological Studies

Preclinical studies in various animal models have characterized the half-life and accumulation kinetics of cinacalcet. Following oral administration, cinacalcet concentrations in plasma decline in a biphasic manner. europa.eugeneesmiddeleninformatiebank.nleuropa.eupharmascience.comeuropa.eu

In animals, the terminal half-life of the parent drug is reported to be in the range of 2 to 9 hours. fda.gov More specifically, in rats, a pharmacokinetic study following a single oral dose of 10 mg/kg reported a half-life of approximately 3.58 ± 0.4 hours. researchgate.net Another source indicates an initial half-life of about 6 hours. europa.eugeneesmiddeleninformatiebank.nleuropa.eupharmascience.comeuropa.eu

Regarding accumulation, studies suggest that steady-state levels of cinacalcet are reached within 7 days with minimal accumulation. europa.eugeneesmiddeleninformatiebank.nleuropa.eupharmascience.comeuropa.eu The pharmacokinetic profile of cinacalcet does not appear to change over time with repeated dosing. europa.eugeneesmiddeleninformatiebank.nleuropa.eupharmascience.comeuropa.eu

Table 2: Pharmacokinetic Parameters of Cinacalcet in Rats (10 mg/kg single oral dose)

Parameter Value
Tmax (h) 1.0
Cmax (ng/mL) 160 ± 56
AUC (ng·h/mL) 949 ± 257
t½ (h) 3.58 ± 0.4

Data from a preclinical pharmacokinetic study in rats. researchgate.net

Chemical Synthesis and Derivatization Strategies for Cinacalcet Hydrochloride

Synthetic Routes and Methodological Development

The synthesis of cinacalcet (B1662232) hydrochloride has evolved significantly, with numerous routes developed to improve efficiency and scalability. These routes can be broadly categorized into multi-step approaches, one-pot processes, and those employing novel catalytic systems.

Multi-Step Synthesis Approaches (e.g., Knoevenagel Condensation, Catalytic Hydrogenation, Amide Reduction)

A common multi-step strategy for synthesizing cinacalcet involves the formation of an amide intermediate followed by its reduction. thieme-connect.comthieme-connect.com This typically begins with the preparation of 3-[3-(trifluoromethyl)phenyl]propionic acid. One route to this acid utilizes the Knoevenagel-Doebner condensation. In this method, 3-trifluoromethyl benzaldehyde (B42025) and malonic acid react in refluxing pyridine (B92270) with piperidine (B6355638) as an organocatalyst to produce 3-[3-(trifluoromethyl) phenyl]-2-propenoic acid. tandfonline.com

This unsaturated acid is then subjected to catalytic hydrogenation to yield 3-(3-trifluoromethylphenyl) propionic acid. tandfonline.com The hydrogenation is often carried out using a palladium on carbon (Pd/C) catalyst. tandfonline.combeilstein-journals.org The resulting propionic acid is then converted to its corresponding acid chloride and condensed with (R)-1-(1-naphthyl) ethylamine (B1201723) to form N-[1-(R)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propanamide. tandfonline.com The final step is the reduction of this amide to the secondary amine, cinacalcet. While strong reducing agents like lithium aluminum hydride can be used, a milder system of sodium borohydride (B1222165) and iodine has been found to be more suitable for large-scale synthesis. tandfonline.com

Another variation involves the direct coupling of (R)-1-(1-naphthyl)ethylamine and 3-[(3-trifluoromethyl)phenyl]propionic acid by heating them together without a solvent, a method noted for its clean reaction profile despite the high temperatures. thieme-connect.com The subsequent amide reduction can be performed with reagents like borane (B79455) or lithium aluminum hydride. ub.edu

Development of One-Pot Synthetic Processes

Interactive Data Table: Comparison of One-Pot Synthesis Methods

Method Key Reaction Starting Materials Reagents Overall Yield Reference
Forster Reaction Condensation, N-alkylation, Hydrolysis (1R)-(+)-1-naphthylethylamine, Benzaldehyde, 1-(3-halopropyl)-3-(trifluoromethyl)benzene Water ~60% acs.org
Reductive Amination Schiff's Base Formation, Reductive Amination (R)-1-(1-naphthyl)ethylamine, 3-[3-(trifluoromethyl)phenyl]propionaldehyde Sodium triacetoxyborohydride ~70% thieme-connect.de

Novel Catalytic Approaches (e.g., Iron-Catalyzed C–C Coupling)

The development of novel catalytic methods has provided more efficient and sustainable routes to cinacalcet. A notable example is the use of iron-catalyzed cross-coupling reactions for C-C bond formation. researchgate.net One synthetic approach utilizes an iron acetylacetonate/NMP complex to catalyze the coupling of the aryl Grignard reagent, benzotrifluoride (B45747) magnesium bromide, with the alkenyl halide, N-chloropropene naphthylethylamine. researchgate.net This method has been successfully applied to the large-scale synthesis of cinacalcet. researchgate.netrsc.org

This iron-catalyzed coupling of an alkenyl chloride with an aryl Grignard reagent is a key step and has been highly optimized. researchgate.net The reaction is typically performed at low temperatures, such as -50 °C, with slow addition of the alkenyl halide to the Grignard reagent. researchgate.net Iron-catalyzed cross-coupling is advantageous due to the low cost and low toxicity of iron salts compared to other transition metals. rsc.org More recently, an iron-catalyzed Suzuki-Miyaura cross-coupling between an alkyl halide and an unactivated arylboronic ester has been developed and applied to the synthesis of cinacalcet, resulting in the shortest reported synthesis of the drug. nih.govacs.org

Process Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of cinacalcet hydrochloride on an industrial scale. thieme-connect.com For instance, in the catalytic hydrogenation of 3-(3-trifluoromethyl)cinnamic acid, a solvent survey found that primary alcohols like methanol (B129727) or ethanol (B145695) led to rapid conversions, but also the formation of ester by-products. ub.edu To mitigate this, alternative solvents or careful control of reaction time are necessary.

In one-pot syntheses involving the formation of a Schiff's base, the agitation speed during scale-up was found to significantly impact the reaction kinetics and lead to impurity formation, reducing the yield. thieme-connect.comthieme-connect.de Detailed investigation into the physical and mechanical conditions of the reaction, such as the tip speed of the agitator, allowed for the control of impurity formation and the development of an efficient process with a high yield and purity. thieme-connect.de

Purification strategies are also critical. Recrystallization of the final product from a mixture of solvents like acetonitrile (B52724) and water is a common method to achieve high purity. acs.orgthieme-connect.de Chiral HPLC is used to confirm the enantiomeric purity of the final active substance. europa.eu

Interactive Data Table: Process Optimization Parameters and Outcomes

Process Step Parameter Optimized Challenge Solution Outcome Reference
Catalytic Hydrogenation Solvent Ester by-product formation in primary alcohols Solvent selection and control of reaction time Minimized by-products ub.edu
One-Pot Reductive Amination Agitation Speed Impurity formation and lower yield during scale-up Optimization of agitator tip speed Controlled impurity formation, yield of ~70% thieme-connect.comthieme-connect.de
Final Product Purification Achieving high purity Recrystallization from acetonitrile/water 99.9% purity by HPLC acs.orgthieme-connect.de

Stereoselective Synthesis and Chiral Control

The biological activity of cinacalcet resides in the (R)-enantiomer, making stereoselective synthesis and chiral control paramount. europa.eu Most syntheses start with the enantiopure building block, (R)-(+)-1-(1-naphthyl)ethylamine, which is readily available through resolution of the racemic mixture. thieme-connect.comub.edu

However, alternative asymmetric syntheses have been developed that create the chiral center during the synthesis. One novel approach utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. beilstein-journals.orgbeilstein-journals.orgnih.gov In this route, 1-acetylnaphthalene is condensed with (R)-tert-butanesulfinamide to form a chiral sulfinamide intermediate. beilstein-journals.org This intermediate then undergoes regioselective N-alkylation, followed by acidic hydrolysis to remove the sulfinyl group, yielding (R)-cinacalcet with high enantiomeric purity (99.95% chiral purity by HPLC). beilstein-journals.org

Another enantioselective synthesis involves a cobalt-catalyzed asymmetric Negishi cross-coupling of a racemic ester with an arylzinc reagent as a key step. nih.gov This is followed by a Hoffman-type rearrangement, amidation, and recrystallization to improve the enantiomeric excess of a chiral amide intermediate from 87% to 99%. nih.gov Asymmetric hydrogenation using iridium catalysts with chiral ligands has also been explored to produce chiral amines with high enantioselectivity, demonstrating industrial applicability for the synthesis of cinacalcet. ajchem-b.com

Application of Green Chemistry Principles in Synthesis

Efforts have been made to align the synthesis of cinacalcet with the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. mdpi.comgoogle.com This includes the use of more environmentally benign solvents, catalysts, and reaction conditions.

One approach involves using water as the reaction medium for the N-alkylation of R(+)-1-naphthylamine with [3-(3'-trifluoromethyl)phenyl]-1-halopropane, facilitated by a phase-transfer catalyst. google.com This method avoids the use of organic solvents, reducing cost and environmental pollution. google.com

The development of one-pot or tandem processes also contributes to green chemistry by reducing the number of unit operations, solvent use, and waste generation. acs.orgresearchgate.netacs.org For example, a one-pot, two-reaction tandem process involving an acyl succinimide (B58015) coupling followed by in-situ reduction has been successfully applied to the synthesis of cinacalcet. researchgate.net

Catalysis plays a significant role in greener syntheses. The use of abundant and less toxic metals like iron as catalysts is a key green strategy. researchgate.netrsc.org Furthermore, developing catalytic systems that operate under milder conditions with high atom economy, such as hydrogen borrowing catalysis where water is the only byproduct, represents a significant advancement. thieme-connect.de The use of deep eutectic solvents (DESs) as environmentally friendly reaction media has also been explored for the synthesis of a chiral amine precursor of (R)-Cinacalcet. mdpi.com

Design and Synthesis of Cinacalcet Hydrochloride Derivatives for Structure-Activity Relationship (SAR) Studies

The development of cinacalcet as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) has spurred extensive research into its structure-activity relationships (SAR). These studies are crucial for understanding the molecular interactions between the drug and its target, and for designing next-generation calcimimetics with potentially improved potency, selectivity, and pharmacokinetic profiles. The SAR of cinacalcet is typically investigated by systematically modifying its three key structural components: the trifluoromethylphenyl group, the chiral (R)-α-methyl-1-naphthalenemethylamine moiety, and the linker connecting them.

A foundational element of cinacalcet's activity is its stereochemistry. The molecule possesses a chiral center, and it has been established that the (R)-enantiomer is significantly more potent than its (S)-counterpart. This stereoselectivity highlights the specific spatial arrangement required for optimal interaction within the allosteric binding pocket of the CaSR.

Research into cinacalcet derivatives has focused on exploring how changes to the aromatic rings and the stereogenic center affect its function as a CaSR modulator. mdpi.com The primary goal of these synthetic efforts is to map the pharmacophore and identify which molecular features are essential for agonistic activity.

One area of investigation involves the substitution pattern on the phenyl ring. The trifluoromethyl (CF3) group at the meta-position is a key feature. Studies have explored replacing this group with other substituents to probe the electronic and steric requirements for activity. For instance, the synthesis of an analog where the CF3 group is replaced by a pentafluorosulfanyl (SF5) group has been reported. nih.gov This modification was designed to assess whether a different, yet still strongly electron-withdrawing, group could maintain or enhance bioactivity. The resulting SF5-cinacalcet analog was found to retain approximately 75% of the agonist activity relative to cinacalcet, indicating that the SF5 group can effectively substitute for the CF3 group while preserving significant biological function. nih.gov

Another synthetic strategy involves modifying the linker region. Fluorinated cinacalcet analogs have been prepared to study the impact of fluorine substitution on potency. nih.gov Using asymmetric fluorination techniques, diastereomers of fluorocinacalcet were synthesized. nih.gov When tested, both diastereomers exhibited similar potency to each other, although slightly lower (75-80%) than that of the parent cinacalcet molecule. nih.gov This suggests that while fluorine substitution is tolerated, it does not enhance the potency in these specific positions.

The synthesis of these derivatives often relies on established chemical routes, such as the coupling of a suitably substituted aryl-alkyl amine with the appropriate naphthalene (B1677914) component. ub.edu For example, the synthesis of the SF5-cinacalcet analog involved starting with meta-pentafluorosulfanyl benzyl (B1604629) alcohol. nih.gov These synthetic approaches allow for the systematic and targeted creation of new molecules to build a comprehensive SAR profile.

The table below summarizes the findings from SAR studies on select cinacalcet derivatives.

Compound/DerivativeModificationKey FindingRelative Activity
(R)-Cinacalcet Parent CompoundThe (R)-enantiomer is the active form.100% (Reference)
(S)-Cinacalcet Inversion of stereocenterThe (S)-enantiomer is significantly less potent.Low
SF5-Cinacalcet Analog CF3 group replaced by SF5 group at the meta-position of the phenyl ring.The SF5 group is a viable bioisostere for the CF3 group. nih.gov~75% of Cinacalcet nih.gov
Fluorocinacalcet Diastereomers Fluorine atom added to the linker.Both diastereomers showed similar, slightly lower, potency compared to cinacalcet. nih.gov75-80% of Cinacalcet nih.gov

These SAR studies underscore the importance of specific structural features for cinacalcet's activity. The strong electron-withdrawing nature of the substituent on the phenyl ring and the precise three-dimensional arrangement dictated by the (R)-chiral center are critical for effective allosteric modulation of the CaSR. This knowledge provides a framework for the rational design of future calcimimetic agents. mdpi.comnih.gov

Molecular Interactions Beyond the Calcium Sensing Receptor

Interaction with Cytochrome P450 Enzymes as an Inhibitor (e.g., CYP2D6, CYP2D2)

Cinacalcet (B1662232) hydrochloride is extensively metabolized in the liver by multiple cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2D6, and CYP1A2 playing primary roles. nih.govuspharmacist.comdrugbank.com Beyond being a substrate, cinacalcet is a potent inhibitor of CYP2D6. nih.govuspharmacist.compmda.go.jpdrugs.comfda.gov This inhibition is clinically significant as it can lead to drug-drug interactions when co-administered with medications that are substrates for this enzyme. nih.govpmda.go.jpdrugs.com

The inhibitory action of cinacalcet on CYP2D6 is strong and has been demonstrated both in vitro and in vivo. uspharmacist.comfda.gov For instance, the co-administration of cinacalcet with desipramine (B1205290), a tricyclic antidepressant primarily metabolized by CYP2D6, resulted in a significant increase in desipramine exposure. uspharmacist.compmda.go.jp Similarly, it can increase the exposure to amitriptyline (B1667244) and its active metabolite, nortriptyline. fda.govmedsafe.govt.nz Research has also identified cinacalcet as a potent inhibitor of CYP2D2 with an IC50 value of 87 nM. rndsystems.comtocris.com In contrast, cinacalcet does not significantly inhibit other major CYP enzymes at clinically relevant concentrations, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. uspharmacist.compmda.go.jpfda.gov

Binding Interactions with Deoxyribonucleic Acid (DNA)

Recent investigations have revealed that cinacalcet can interact directly with deoxyribonucleic acid (DNA), suggesting a mechanism of action that extends beyond its effects on cell surface receptors.

The interaction between cinacalcet and calf-thymus double-stranded DNA (ct-dsDNA) has been characterized using electrochemical and spectroscopic methods. nih.govnih.govresearchgate.net Techniques such as differential pulse voltammetry and cyclic voltammetry have been employed to study this binding. nih.govresearchgate.net These electrochemical studies, which monitor changes in the oxidation signals of DNA bases upon interaction with the drug, indicate that cinacalcet binds to DNA. nih.govnih.gov The binding constant (Kb) values derived from these methods were found to be 6.30 × 10⁴ M⁻¹ from cyclic voltammetry and 3.16 × 10⁵ M⁻¹ from spectroscopic techniques at 25°C, suggesting a moderate binding affinity. nih.govnih.govresearchgate.net Fluorescence spectroscopy has further supported these findings, suggesting a groove-binding interaction mode. nih.govnih.govresearchgate.net

To visualize and understand the binding at an atomic level, computational molecular docking and simulation studies have been performed. nih.govnih.govresearchgate.netmdpi.com These studies have provided a model of how cinacalcet fits into the DNA structure. The results indicate that cinacalcet likely binds within the minor groove of the DNA helix. nih.govnih.govresearchgate.netmdpi.com This interaction is stabilized by the formation of hydrogen bonds between the amine group of cinacalcet and the phosphate (B84403) carbonyl of a deoxyadenosine (B7792050) base, as well as π-π stacking interactions between its phenyl ring and a deoxythymidine base. mdpi.com These computational findings are consistent with the experimental data, pointing towards a groove-binding interaction with a possible intercalation component. nih.gov

Modulation of Other Ion Channels (e.g., KATP channels, Kv4.3, Kv1.5, hcNa, L-type calcium channels)

In vitro studies have demonstrated that cinacalcet can block multiple types of ion channels. fda.gov It is a potent blocker of ATP-sensitive potassium (KATP) channels, showing 96% blockage at a concentration of 1.27 µM. fda.gov Furthermore, it inhibits other voltage-gated potassium channels, including Kv4.3 and Kv1.5, by 20-50% at similar concentrations. fda.gov Cinacalcet also interacts with voltage-gated sodium channels (hcNa) and acts as a blocker of L-type calcium channels. rndsystems.comtocris.comfda.gov The modulation of these channels, which are crucial for processes like cardiac function and neuronal excitability, indicates a broader scope of activity for cinacalcet. fda.govnih.gov

Table 1: Effect of Cinacalcet on Various Ion Channels

Ion Channel Effect of Cinacalcet Percentage Blockade (at 1.27 µM)
KATP channels Inhibition 96%
Kv4.3 Inhibition 20-50%
Kv1.5 Inhibition 20-50%
hcNa Inhibition 20-50%
L-type calcium channels Inhibition Not specified

Data sourced from an in vitro cardiac ion channel study. fda.gov

Interaction with the Neurokinin-1 Receptor (NK1R)

Emerging evidence suggests that cinacalcet also functions as an antagonist of the Neurokinin-1 Receptor (NK1R), a target involved in inflammation and other signaling processes.

Mechanistic studies have revealed that cinacalcet can target NK1R, and this binding has been confirmed by a drug affinity responsive target stability (DARTs) assay. frontiersin.orgresearchgate.netnih.gov This interaction leads to the inhibition of downstream signaling pathways. Specifically, cinacalcet has been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of key signaling molecules: Protein Kinase C delta (PKCδ), Extracellular signal-regulated kinase (ERK), and the p65 subunit of NF-κB. frontiersin.orgresearchgate.netnih.govnih.gov By blocking the PKCδ/ERK/p65 signaling cascade, cinacalcet can reduce the production of inflammatory cytokines such as TNFα, IL-1β, and IL-6. frontiersin.orgnih.gov This suggests a potential anti-inflammatory role for cinacalcet, mediated through its interaction with the NK1R pathway. frontiersin.orgresearchgate.netnih.gov

Table of Compound Names Mentioned

Compound Name
Amitriptyline
Calcium Carbonate
Cinacalcet
Cinacalcet hydrochloride
Desipramine
Ketoconazole
Nortriptyline
Pantoprazole

Suppression of Inflammatory Cytokine Production in Cellular Models

Cinacalcet has demonstrated the ability to suppress the production of key inflammatory cytokines in various cellular models. nih.govresearchgate.net In vitro studies have shown that cinacalcet can inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net This anti-inflammatory effect is attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.govnih.gov

Mechanistic investigations have revealed that cinacalcet may exert these effects by targeting the neurokinin-1 receptor (NK1R). nih.govnih.gov By binding to NK1R, cinacalcet can suppress the PKCδ/ERK/P65 signaling pathway, which is instrumental in NF-κB activation. nih.govnih.gov This novel mechanism suggests a potential for cinacalcet in conditions characterized by inflammation. nih.govresearchgate.net

For instance, in studies using bone marrow-derived macrophages and the RAW264.7 macrophage cell line, cinacalcet was shown to inhibit the translocation of the p65 subunit of NF-κB to the nucleus, a key step in its activation. researchgate.netnih.gov This subsequently led to a reduction in the expression of inflammatory cytokines. researchgate.net

Table 1: Effect of Cinacalcet on Inflammatory Cytokine Production in Cellular Models

Cellular Model Cytokine Effect of Cinacalcet Signaling Pathway Implicated
Bone Marrow-Derived Macrophages IL-1β, IL-6 Inhibition of production researchgate.net PKCδ/ERK/P65 nih.govnih.gov
RAW264.7 Macrophage Cell Line IL-1β, IL-6 Inhibition of production researchgate.net PKCδ/ERK/P65 nih.govnih.gov
Mouse Model of Colitis TNF-α, IL-1β, IL-6 Reduction in colon and sera nih.govresearchgate.net NF-κB nih.govnih.gov

Formation of Ion Pair Salts with Co-Administered Compounds

Cinacalcet hydrochloride has the potential to form ion pair salts when co-administered with certain other drugs. This interaction can significantly alter the physicochemical properties of both compounds, impacting their dissolution and permeation characteristics. researchgate.netnih.gov

Effects on Permeation and Dissolution in In Vitro Models

The formation of an ion pair salt between cinacalcet and another compound can lead to changes in solubility, lipophilicity, and, consequently, permeation across biological membranes. researchgate.netnih.gov

A notable example is the interaction between cinacalcet and diclofenac (B195802) sodium. In in vitro studies, the formation of a cinacalcet-diclofenac ion pair salt resulted in a significant decrease in the aqueous solubility of cinacalcet. researchgate.netnih.gov Conversely, the lipophilicity of the ion pair, as measured by the partition coefficient, was found to increase. researchgate.netnih.gov

Dissolution studies conducted in a phosphate buffer at pH 6.8 showed a marked decrease in the dissolution rate of cinacalcet when it formed an ion pair with diclofenac, with the dissolution dropping to approximately 20% of the original value. researchgate.netnih.gov Furthermore, permeation studies using Caco-2 cell monolayers, a model of the intestinal barrier, revealed a significant reduction in the permeation of cinacalcet when co-administered with diclofenac. researchgate.netnih.gov The apparent permeability coefficient (Papp) of cinacalcet decreased from 3.6 × 10⁻⁶ cm/s to 1.8 × 10⁻⁶ cm/s. researchgate.netnih.gov

These findings highlight the importance of considering potential drug-drug interactions at a molecular level, as the formation of ion pair salts can substantially alter the biopharmaceutical properties of cinacalcet.

Table 2: In Vitro Effects of Cinacalcet-Diclofenac Ion Pair Formation

Parameter Observation Reference
Solubility Significantly decreased researchgate.netnih.gov
Partition Coefficient (Lipophilicity) Significantly increased researchgate.netnih.gov
Dissolution (pH 6.8) Decreased to ~20% of original researchgate.netnih.gov
Permeation (Caco-2 cells) Decreased by almost half researchgate.netnih.gov
Apparent Permeability Coefficient (Papp) Decreased from 3.6 × 10⁻⁶ to 1.8 × 10⁻⁶ cm/s researchgate.netnih.gov

Advanced Analytical Methodologies for Cinacalcet Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatographic methods are indispensable for separating Cinacalcet (B1662232) hydrochloride from its related substances, including process impurities and degradation products. These techniques offer high resolution and sensitivity, making them ideal for both quantitative assays and detailed impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the most widely used analytical technique for the determination of Cinacalcet hydrochloride in bulk drug and pharmaceutical formulations. nih.gov The development of a stability-indicating HPLC method is crucial for separating the main component from any potential degradants, ensuring that the analytical method is specific and accurate over the shelf-life of the product. chemicalbook.com

Various reversed-phase (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. chemicalbook.comgoogle.com These methods typically utilize C8 or C18 columns and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chemicalbook.comblogspot.com The selection of the stationary phase, mobile phase composition, pH, and flow rate is optimized to achieve efficient separation with good peak symmetry and resolution. pharmainfo.in Forced degradation studies are performed under various stress conditions (acid, base, peroxide, thermal, and photolytic) to demonstrate the stability-indicating nature of the HPLC method. chemicalbook.comgoogle.com

Validation of these methods involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). chemicalbook.comgoogle.com

Interactive Table: HPLC Method Parameters for Cinacalcet Hydrochloride Analysis
ParameterMethod 1Method 2Method 3
Column X-Terra Symmetry C18 (4.6 x 150mm; 5 µm) chemicalbook.comYMC pack C4 pharmainfo.innih.govHypersil BDS C18 (250 × 4.6 mm, 5 µm) researchgate.net
Mobile Phase Phosphate buffer: Acetonitrile (40:60 v/v), pH 3.0 chemicalbook.comAcetonitrile: Phosphate buffer (1:1 v/v), pH 3.0 pharmainfo.innih.govAcetonitrile: Phosphate buffer (85:15), pH 4.0 researchgate.net
Flow Rate 0.9 mL/min chemicalbook.com1.0 mL/min pharmainfo.innih.gov1.0 mL/min researchgate.net
Detection (UV) 282 nm chemicalbook.com215 nm pharmainfo.innih.govNot Specified
Retention Time 2.8 minutes chemicalbook.comNot Specified4.7 minutes researchgate.net
Linearity Range Not Specified40 ppm to 150 ppm pharmainfo.innih.gov20–120 µg/ml researchgate.net
Accuracy (% Recovery) 98-102% chemicalbook.com99.2% to 100.1% nih.gov99.16% to 101.16% researchgate.net

Hyphenated Chromatographic Systems (e.g., LC-MS/MS) for Complex Biological and Chemical Matrices

For the analysis of Cinacalcet hydrochloride in complex biological matrices such as human or animal plasma, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. synthinkchemicals.combhu.ac.in These methods offer superior sensitivity and selectivity compared to conventional HPLC with UV detection, allowing for the quantification of the drug at very low concentrations (ng/mL levels). synthinkchemicals.combhu.ac.in

The methodology typically involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from plasma components. synthinkchemicals.combhu.ac.in An internal standard, often a deuterated version of Cinacalcet (cinacalcet-d4), is used to ensure high precision and accuracy. synthinkchemicals.com Chromatographic separation is achieved on a C18 column, followed by detection using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. synthinkchemicals.com In this mode, specific precursor-to-product ion transitions are monitored for both Cinacalcet and the internal standard, which provides high specificity. synthinkchemicals.com This technique has been successfully applied to pharmacokinetic studies, including the evaluation of food intake effects on the drug's absorption. synthinkchemicals.com

Interactive Table: LC-MS/MS Parameters for Cinacalcet Analysis in Plasma
ParameterMethod Details
Sample Matrix Human Plasma synthinkchemicals.com, Rat Plasma bhu.ac.in
Extraction Liquid-Liquid Extraction synthinkchemicals.combhu.ac.in
Chromatography Reversed-phase on a C18 column synthinkchemicals.com
Internal Standard Cinacalcet-d4 synthinkchemicals.com, Fendiline hydrochloride
Ionization Mode Positive Ion Electrospray (ESI+) bhu.ac.in
MS Detection Multiple Reaction Monitoring (MRM) synthinkchemicals.com
MRM Transition (Cinacalcet) m/z 358.2 → m/z 155.2 synthinkchemicals.com
MRM Transition (IS - Fendiline) m/z 316.0→212.1
Linearity Range 0.05-20.0 ng/mL synthinkchemicals.com
Lower Limit of Quantification (LLOQ) 0.1 ng/mL bhu.ac.in

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler, alternative method for the quantification of Cinacalcet hydrochloride. This technique is noted for its simplicity, accuracy, and precision for the analysis of the bulk drug.

In a typical HPTLC method, the stationary phase consists of aluminum-backed silica gel 60 F254 plates. A suitable mobile phase, such as a mixture of chloroform and acetonitrile, is used to develop the plate and separate the components. Quantitative analysis is performed via densitometry, scanning the plates at a specific wavelength where Cinacalcet shows maximum absorbance, such as 282 nm. The method is validated according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, and robustness. HPTLC has also been shown to be suitable for stability studies, as it can effectively separate the parent drug from products formed under forced degradation conditions.

Interactive Table: HPTLC Method Parameters for Cinacalcet Hydrochloride
ParameterMethod Details
Stationary Phase Aluminum-backed silica gel 60 F254 plates (10 x 10 cm)
Mobile Phase Chloroform: Acetonitrile (6:4, v/v)
Detection (Densitometry) 282 nm
RF Value 0.30 ± 0.02
Linearity Range 40 - 160 ng/band
Limit of Detection (LOD) 0.48 ng/band
Limit of Quantification (LOQ) 1.59 ng/band

Spectroscopic Characterization Methodologies

Spectroscopic techniques are vital for confirming the chemical identity and structure of Cinacalcet hydrochloride and for its quantitative determination.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative estimation of Cinacalcet hydrochloride in bulk and pharmaceutical dosage forms. researchgate.net The method is based on the principle that the drug absorbs light in the UV region due to the presence of chromophores in its structure.

To perform the analysis, a stock solution of Cinacalcet hydrochloride is prepared in a suitable solvent, typically methanol or a mixture of methanol and water. The solution is then scanned across the UV-visible range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). researchgate.net This λmax is then used for quantitative analysis. The method is validated for linearity, accuracy, and precision as per ICH guidelines.

Interactive Table: UV-Vis Spectrophotometric Parameters for Cinacalcet HCl
ParameterMethod 1Method 2Method 3
Solvent MethanolMethanol:Water (1:1)Not Specified
λmax 281 nm researchgate.net271 nm279 nm
Linearity Range 5-15 µg/ml1-10 µg/ml2-10 µg/ml
Correlation Coefficient (R²) 0.9980.99940.999

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR for structural analysis and interaction studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation and confirmation of the Cinacalcet hydrochloride molecule. chemicalbook.com Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the carbon-hydrogen framework of the compound. researchgate.net

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are analyzed to assign specific protons to their positions within the molecular structure. nih.gov

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. nih.gov It is particularly useful for identifying the carbon skeleton and functional groups. Together, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the unequivocal assignment of all proton and carbon signals, confirming the identity and structural integrity of Cinacalcet hydrochloride and its related impurities. researchgate.net

Interactive Table: Selected NMR Spectral Data for Cinacalcet Hydrochloride
NucleusSolventChemical Shifts (δ, ppm)
¹H NMR DMSO-d₆1.67 (d, 3H), 1.99 (quintet, 2H), 2.70 (m, 2H), 2.93 (m, 2H), 5.30 (q, 1H), 7.46–7.61 (m, 7H, ArH), 7.95–8.03 (m, 3H, ArH), 8.23 (d, 1H, ArH), 9.36 (s, 1H, –NH), 10.04 (s, 1H, HCl) nih.gov
¹³C NMR DMSO-d₆20.30, 27.44, 31.84, 45.04, 52.37, 122.98, 123.16, 124.67, 125.08, 125.90, 126.54, 127.29, 129.28, 129.58, 129.74, 130.64, 132.80, 133.70, 134.48, 142.61 nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the chemical characterization of cinacalcet hydrochloride. vscht.cz By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique "fingerprint" of the molecule's functional groups. researchgate.netscispace.com This technique is instrumental in identifying the compound and detecting any potential impurities or degradation products. researchgate.net

Research has shown that specific peaks in the FTIR spectrum of cinacalcet correspond to its distinct chemical bonds. For instance, quantitative measurements can be performed at specific wavenumbers, such as 1047 cm⁻¹, to estimate the concentration of the drug substance. researchgate.net The influence of method variables like the number of scans and resolution on the absorbance of infrared radiation is a critical consideration in developing robust FTIR methods. researchgate.net

Fluorimetric Analysis Techniques

Fluorimetric analysis offers a highly sensitive approach for the determination of cinacalcet hydrochloride in various matrices, including pharmaceutical formulations and biological fluids. nih.govbenthamdirect.com This technique relies on the native fluorescence of the cinacalcet molecule or the fluorescence of a derivative formed through a chemical reaction.

One method involves measuring the native fluorescence intensity of cinacalcet hydrochloride at an emission wavelength of 320 nm after excitation at 280 nm. nih.govresearchgate.netresearchgate.net This approach has demonstrated linearity over a concentration range of 5.0–400.0 ng/mL, with a limit of detection (LOD) of 1.19 ng/mL and a limit of quantitation (LOQ) of 3.62 ng/mL. nih.govresearchgate.net

Another highly sensitive fluorimetric method is based on the derivatization of cinacalcet with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl). benthamdirect.comingentaconnect.com The resulting fluorescent derivative exhibits maximum fluorescence intensity at 552 nm after excitation at 469 nm. benthamdirect.comingentaconnect.com This method offers an even lower detection limit, with an LOD of 2.2 pg/mL and an LOQ of 6.6 pg/mL, making it suitable for applications requiring high sensitivity, such as the analysis of spiked human plasma. benthamdirect.comingentaconnect.com

Table 1: Comparison of Fluorimetric Analysis Methods for Cinacalcet Hydrochloride

ParameterNative Fluorescence MethodDerivatization Method with NBD-Cl
Excitation Wavelength280 nm469 nm
Emission Wavelength320 nm552 nm
Linearity Range5.0–400.0 ng/mL5–200 pg/mL
Limit of Detection (LOD)1.19 ng/mL2.2 pg/mL
Limit of Quantitation (LOQ)3.62 ng/mL6.6 pg/mL
ApplicationPharmaceutical formulations, spiked human plasmaTablets, spiked human plasma

Electrophoretic Techniques for Analysis and Separation

Electrophoretic techniques, particularly capillary electrophoresis, are powerful tools for the analysis and separation of cinacalcet hydrochloride, offering high efficiency and resolution. nih.govspringernature.com These methods are especially valuable for determining enantiomeric purity and identifying impurities.

Capillary electrophoresis (CE) is a versatile technique for the simultaneous determination of the enantiomeric purity and impurities of cinacalcet hydrochloride. researchgate.netnih.gov By employing a chiral selector in the background electrolyte, the enantiomers of cinacalcet can be separated and quantified. researchgate.net This is crucial as different enantiomers of a drug can have varying pharmacological activities and toxicities. The method can be validated according to International Council for Harmonisation (ICH) guidelines and has been successfully applied to the analysis of cinacalcet hydrochloride tablets. nih.gov

A validated stability-indicating CE method using a photodiode array detector at 220 nm has been reported for the determination of cinacalcet hydrochloride. researchgate.net This method achieved separation within 5 minutes using a phosphate buffer and methanol as the background electrolyte. researchgate.net The linearity of this method was established in the range of 0.5–30 µg/mL with an LOD of 0.1 µg/mL and an LOQ of 0.5 µg/mL. researchgate.net

Capillary Zone Electrophoresis (CZE) is a specific mode of CE that has been effectively used for the chiral separation of R, S-cinacalcet. nih.govresearchgate.net The selection of a suitable chiral selector is a critical step in method development. Studies have shown that cyclodextrins, such as (2-hydroxypropyl)-γ-cyclodextrin (HPγCyD), are effective chiral selectors for cinacalcet. nih.govresearchgate.net The separation is typically performed in a phosphate buffer at a low pH. researchgate.net A complete separation of the analytes can be achieved in approximately 10-12 minutes. nih.govresearchgate.net This method has been successfully used to confirm the enantiopurity of R-cinacalcet in pharmaceutical tablets and can detect as little as 0.1% of the S-cinacalcet enantiomer. researchgate.net

Table 2: Capillary Electrophoresis Method Parameters for Cinacalcet Analysis

ParameterEnantiomeric Purity & Impurity DeterminationChiral Separation (CZE)
DetectorPhotodiode Array (220 nm)Not specified
CapillaryDeactivated fused silica (55cm effective length x 75µm ID)Not specified
Background ElectrolytePhosphate buffer (50mM, pH 6.4):methanol (95:5, v/v)Phosphate buffer (pH 2.5) with HPγCyD
Separation Voltage30 kVPositive voltage
Analysis Time~5 minutes~10-12 minutes
Linearity Range0.5–30 µg/mLNot specified
LOD0.1 µg/mL0.1% of S-cinacalcet detectable
LOQ0.5 µg/mLNot specified

Validation Protocols and Robustness Studies for Analytical Applications

The validation of analytical methods is a critical requirement to ensure their reliability, accuracy, and precision for their intended purpose. nih.govbiointerfaceresearch.com Validation protocols for cinacalcet hydrochloride analysis are established in accordance with ICH guidelines. nih.govbiointerfaceresearch.com These protocols typically assess parameters such as specificity, linearity, precision, accuracy, robustness, and ruggedness. nih.govsmsjournals.com

Robustness studies are conducted to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. smsjournals.comwisdomlib.org For instance, in a high-performance liquid chromatography (HPLC) method for cinacalcet, robustness was tested by varying the column flow rate and the concentration of the organic solvent in the mobile phase. smsjournals.com The results showed that minor variations in these parameters did not significantly impact the assay results, demonstrating the method's robustness. smsjournals.com Similarly, for CE methods, critical parameters like voltage, buffer pH, and chiral selector concentration are investigated to define a Method Operable Design Region (MODR), which ensures the method's performance. nih.gov

Table 3: Key Validation Parameters for Cinacalcet Hydrochloride Analytical Methods

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. biointerfaceresearch.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. biointerfaceresearch.comsmsjournals.com
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biointerfaceresearch.comsmsjournals.com
Accuracy The closeness of the test results obtained by the method to the true value. biointerfaceresearch.comsmsjournals.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. biointerfaceresearch.comsmsjournals.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bhu.ac.in
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bhu.ac.in

X-ray Powder Diffraction (XRPD) for Crystalline Structure Research

X-ray Powder Diffraction (XRPD) is a fundamental and non-destructive technique for the characterization of the crystalline structure of cinacalcet hydrochloride. vscht.czimprovedpharma.com Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for that specific solid-state form. improvedpharma.comresearchgate.net This makes XRPD an indispensable tool for identifying polymorphs, solvates, and hydrates of cinacalcet, which can have different physical properties and, consequently, different bioavailability. researchgate.netresearchgate.net

The technique works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. researchgate.net The resulting pattern of peaks is characteristic of the crystal lattice of the material. improvedpharma.com XRPD is used in various stages of pharmaceutical development, from solid form screening and phase identification to quality control and stability testing. researchgate.net Advanced applications of XRPD include the determination of crystal structures from powder data and the analysis of amorphous content in a crystalline sample. researchgate.netamericanpharmaceuticalreview.com

Table 4: Applications of XRPD in Cinacalcet Hydrochloride Research

ApplicationDescription
Polymorph Screening Identification of different crystalline forms (polymorphs) of cinacalcet hydrochloride. researchgate.net
Phase Identification Confirmation of the crystalline phase of the bulk drug substance and in final dosage forms. researchgate.net
Crystallinity Determination Distinguishing between crystalline and amorphous forms of cinacalcet and quantifying the degree of crystallinity. improvedpharma.com
Stability Studies Monitoring for any changes in the crystalline structure of cinacalcet under various storage conditions. researchgate.net
Quality Control Ensuring batch-to-batch consistency of the crystalline form of cinacalcet hydrochloride. researchgate.net

In Vitro and in Vivo Research Models in Cinacalcet Hydrochloride Studies

Cellular Models for Mechanistic Investigations

Primary Cultured Parathyroid Cells (Bovine, Human)

Primary cultured parathyroid cells from both bovine and human sources have been instrumental in elucidating the mechanism of action of cinacalcet (B1662232) hydrochloride. These models provide a physiologically relevant system to study the direct effects of the compound on parathyroid hormone (PTH) secretion.

In studies using cultured bovine parathyroid cells, cinacalcet hydrochloride demonstrated a concentration-dependent inhibition of PTH secretion. researchgate.netnih.gov In the presence of 0.5 mM extracellular Ca2+, cinacalcet exhibited an IC50 of 28 nM for PTH secretion inhibition. researchgate.netnih.gov This effect is dependent on the presence of extracellular calcium, highlighting cinacalcet's role as an allosteric modulator of the calcium-sensing receptor (CaSR). oup.com In conditions of low extracellular calcium (<0.1 mmol/L), cinacalcet had no effect on PTH secretion. oup.com

Similarly, research on primary cultured human parathyroid cells, obtained from patients with primary (PHPT) and secondary hyperparathyroidism (SHPT) undergoing parathyroidectomy, has confirmed these findings. nih.gov Despite a noted decrease in the expression of the CaSR in these pathological tissues, cinacalcet effectively suppressed PTH secretion in a dose-dependent manner. nih.gov At a concentration of 1000 nmol/l, cinacalcet suppressed PTH secretion by approximately 61% in cells from both PHPT and SHPT patients. nih.gov These in vitro results from human cells provide direct evidence of cinacalcet's efficacy even when the target protein expression is reduced. nih.gov

Table 1: Effect of Cinacalcet on PTH Secretion in Primary Cultured Parathyroid Cells

Cell Type Condition Cinacalcet Concentration Effect Citation
Bovine Parathyroid Cells 0.5 mM extracellular Ca2+ IC50 = 28 nM Concentration-dependent decrease in PTH secretion researchgate.netnih.gov
Human Parathyroid Cells (PHPT & SHPT) - 1000 nmol/l ~61% suppression of PTH secretion nih.gov
Bovine Parathyroid Cells Low extracellular Ca2+ (<0.1 mmol/L) - No effect on PTH secretion oup.com

Recombinant Cell Lines Expressing CaSR (e.g., HEK293, CHO cells)

Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, engineered to express the CaSR, are crucial tools for studying the specific interaction of cinacalcet with its target receptor. These models allow for detailed mechanistic investigations in a controlled cellular environment.

In HEK293 cells stably expressing the human parathyroid CaSR (HEK-CaSR), cinacalcet hydrochloride was shown to increase the concentration of intracellular calcium ([Ca2+]i) in a dose- and calcium-dependent manner. researchgate.netnih.gov In the presence of 0.5 mM extracellular Ca2+, cinacalcet had an EC50 of 51 nM for increasing [Ca2+]i. researchgate.netnih.gov This demonstrates that cinacalcet enhances the sensitivity of the CaSR to extracellular calcium, leading to downstream signaling events. oup.compatsnap.com The S-enantiomer of cinacalcet was found to be at least 75-fold less active in these assays, highlighting the stereoselectivity of the interaction. nih.gov

CHO cells transfected with the CaSR have also been used to demonstrate the effects of cinacalcet on cell proliferation in a dose-dependent manner. nih.govtoku-e.com Furthermore, studies using Flp-In CHO cells stably expressing human CaSR have been employed for the generation of CaSR-specific nanobodies, which are valuable research tools. biorxiv.org

Table 2: Activity of Cinacalcet in Recombinant CaSR-Expressing Cell Lines

Cell Line Parameter Measured Cinacalcet Concentration Finding Citation
HEK293 cells expressing human parathyroid CaSR Cytoplasmic Ca2+ ([Ca2+]i) increase EC50 = 51 nM (in 0.5 mM extracellular Ca2+) Dose- and calcium-dependent increase researchgate.netnih.gov
CHO cells transfected with CaSR Cell Proliferation Dose-dependent Affected cell proliferation nih.govtoku-e.com
HEK-CaSR cells [Ca2+]c elevation - Cinacalcet induced a large transient elevation nih.gov

Thyroid C-Cell Lines for Calcitonin Secretion Studies

Thyroid C-cell lines are valuable in vitro models for investigating the effects of cinacalcet on calcitonin secretion, another process regulated by the CaSR.

Studies utilizing rat medullary thyroid carcinoma 6-23 cells, which endogenously express the CaSR, have shown that cinacalcet hydrochloride leads to a concentration-dependent increase in calcitonin secretion, with an EC50 of 34 nM. researchgate.netnih.gov This finding is consistent with the known function of the CaSR in thyroid C-cells to stimulate calcitonin release in response to elevated extracellular calcium levels. researchgate.net Cinacalcet, by sensitizing the CaSR, effectively mimics this response. fda.gov In human thyroid TT cells, 2.0 µM cinacalcet was shown to elevate calcitonin release approximately twofold. oup.com

Table 3: Effect of Cinacalcet on Calcitonin Secretion in Thyroid C-Cell Lines

Cell Line Cinacalcet Concentration Effect Citation
Rat medullary thyroid carcinoma 6-23 cells EC50 = 34 nM Concentration-dependent increase in calcitonin secretion researchgate.netnih.gov
Human thyroid TT cells 2.0 µM ~2-fold increase in calcitonin release oup.com

Immune Cell Lines (e.g., Macrophages, RAW264.7) for Inflammatory Pathway Research

Recent research has explored the role of cinacalcet in inflammatory pathways using immune cell lines. These studies suggest that cinacalcet may have effects beyond its primary role in calcium homeostasis.

In the macrophage cell line RAW264.7, cinacalcet has been shown to inhibit the production of pro-inflammatory cytokines. nih.govresearchgate.net When stimulated with TNFα, which increased the mRNA expression of IL-1β and IL-6, cinacalcet significantly and dose-dependently reduced their expression. nih.gov Further investigation revealed that cinacalcet suppressed the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. researchgate.net Mechanistic studies suggest that cinacalcet targets the neurokinin-1 receptor (NK1R) and inhibits the PKCδ/ERK/p65 signaling pathway, thereby reducing the activation of NF-κB and the subsequent production of inflammatory cytokines. nih.govresearchgate.net Similar inhibitory effects on cytokine production were observed in primary bone marrow-derived macrophages. nih.gov Another study indicated that in non-stimulated macrophages, activation of the CaSR by cinacalcet induced IL-6 expression. gla.ac.uk

Table 4: Anti-inflammatory Effects of Cinacalcet in Macrophage Cell Lines

Cell Line Stimulus Cinacalcet Concentration Key Findings Citation
RAW264.7 TNFα (10 ng/ml) 0.1, 1, 5 µM Dose-dependently reduced mRNA expression of IL-1β and IL-6. nih.gov
RAW264.7 - - Suppressed translocation of NF-κB p65. researchgate.net
Primary bone marrow-derived macrophages TNFα (10 ng/ml) 0.1, 1, 5 µM Inhibited production of IL-1β and IL-6. nih.gov
Non-stimulated macrophages - - Induced IL-6 expression. gla.ac.uk

Osteoblastic and Osteoclastic Cell Models for Bone Metabolism Research

The direct effects of cinacalcet on bone cells have been investigated using in vitro models of osteoblasts and osteoclasts. These studies aim to understand if cinacalcet has a direct action on bone metabolism, independent of its systemic effects on PTH.

In vitro studies on normal human adult osteoblastic and osteoclastic cells have yielded interesting results. While higher concentrations of calcium were shown to increase osteoblastic cell number, cinacalcet itself had no effect on the proliferation of human or mouse osteoblastic cells. nih.gov Similarly, while high calcium levels inhibited the formation of osteoclasts, cinacalcet (30-1000 nM) did not affect osteoclast formation or resorption. nih.gov Reverse transcription-polymerase chain reaction (RT-PCR) analysis did not detect CaSR in primary osteoblastic cells or osteoclastic cells from human, rat, or mouse sources. nih.gov

However, other research suggests an indirect effect. One study found that cinacalcet decreased osteoclastic bone resorption in vitro and increased the release of Wnt10b from osteoclasts. nih.gov When osteoblasts were cultured with the supernatant from cinacalcet-treated osteoclasts, there was an increase in bone mineralization. nih.gov This suggests a potential cross-talk mechanism between osteoclasts and osteoblasts mediated by cinacalcet. researchgate.net Furthermore, cinacalcet treatment has been shown to upregulate procollagen (B1174764) type I amino-terminal propeptide (PINP), a marker of bone formation, and downregulate tartrate-resistant acid phosphatase isoform 5b (TRACP-5b), a marker of osteoclast activity. mdpi.com

Table 5: Effects of Cinacalcet on Osteoblastic and Osteoclastic Cell Models

Cell Model Finding Implication Citation
Normal human/mouse osteoblastic cells No effect on proliferation. Suggests lack of direct mitogenic effect via CaSR. nih.gov
Normal human osteoclastic cells No effect on formation or resorption. Direct effect on osteoclastogenesis is unlikely. nih.gov
In vitro osteoclasts Decreased bone resorption and increased Wnt10b release. Indirectly stimulates osteoblast activity. nih.gov
Osteoblasts cultured with supernatant from cinacalcet-treated osteoclasts Increased bone mineralization. Supports osteoclast-osteoblast cross-talk. nih.gov
Human model Upregulated PINP, downregulated TRACP-5b. Promotes bone formation and inhibits resorption. mdpi.com

Intestinal Epithelial Cell Monolayers (e.g., Caco-2 cells) for Permeation Studies

Intestinal epithelial cell monolayers, particularly the Caco-2 cell line, serve as a standard in vitro model to predict the oral absorption and permeability of drug compounds.

Caco-2 cells, when grown to form a confluent monolayer, differentiate to resemble the epithelial cells of the small intestine, expressing tight junctions and transport proteins. semanticscholar.orgnih.gov This model is used to assess the transepithelial transport of compounds. Cinacalcet hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both poor solubility and poor permeability. tandfonline.com Its oral bioavailability is limited to 20-25% due to slow dissolution and significant first-pass metabolism. tandfonline.com Studies using Caco-2 cell monolayers can help investigate the mechanisms limiting its permeation and explore formulation strategies, such as nanoemulsions, to enhance its absorption. nih.gov Research has also utilized Caco-2 monolayers to study the effects of cinacalcet on intestinal fluid transport, where it was found to have antisecretory effects by inhibiting cAMP-agonist-induced chloride secretion. nih.gov

Table 6: Cinacalcet Studies Using Intestinal Epithelial Cell Monolayers

Cell Line Study Focus Key Finding Citation
Caco-2 Permeability Classification Classified as a poorly permeable BCS Class IV drug. tandfonline.com
Caco-2 Bioavailability Enhancement Nanoemulsion formulations can be explored to improve absorption. nih.gov
Caco-2 Intestinal Fluid Transport Inhibited forskolin-induced secretory short-circuit currents. nih.gov

Animal Models for Pharmacodynamic and Pharmacokinetic Research

Animal models are indispensable tools for evaluating the pharmacodynamic and pharmacokinetic properties of cinacalcet hydrochloride. These models allow for the investigation of the drug's mechanism of action, efficacy, and metabolic fate in a controlled setting before human trials.

Rodent Models of Renal Insufficiency and Hyperparathyroidism (e.g., 5/6 Nephrectomized Rats)

The 5/6 nephrectomized (Nx) rat is a widely used model to simulate chronic kidney disease (CKD) and the subsequent development of secondary hyperparathyroidism (sHPT). medsafe.govt.nzpmda.go.jp In this model, a significant portion of the kidney mass is surgically removed, leading to impaired renal function and the characteristic biochemical abnormalities of CKD, including elevated parathyroid hormone (PTH) levels. medsafe.govt.nzpmda.go.jp

Studies using this model have demonstrated that cinacalcet effectively mitigates the progression of sHPT. nih.govnih.gov Administration of cinacalcet to 5/6 Nx rats has been shown to prevent parathyroid gland hyperplasia, as evidenced by reduced gland weight and a lower number of proliferating cell nuclear antigen (PCNA)-positive cells. nih.govnih.gov For instance, one study found that cinacalcet treatment in these rats reduced parathyroid cell proliferation to levels comparable to those in non-nephrectomized control animals. medsafe.govt.nzpmda.go.jp

Furthermore, research in 5/6 Nx rats has shown that cinacalcet leads to a dose-dependent and transient decrease in serum PTH and blood ionized calcium levels. fda.gov Mechanistic studies have revealed that these effects are associated with an upregulation of the cell cycle inhibitor p21 in the parathyroid glands. oup.com The model has also been crucial in demonstrating that cinacalcet can reverse established parathyroid hyperplasia. nih.govfrontiersin.org In studies where treatment was initiated after the development of sHPT, cinacalcet significantly reduced both serum PTH levels and parathyroid gland weight compared to vehicle-treated 5/6 Nx rats. nih.gov

Detailed time-course studies in 5/6 Nx rats have mapped the acute effects of cinacalcet, showing a significant, time-dependent decrease in serum calcium that reaches its lowest point approximately 8 hours after dosing, before returning to normal levels by 24 hours. nih.gov These findings underscore the utility of the 5/6 nephrectomized rat model in elucidating both the short-term and long-term pharmacodynamic effects of cinacalcet on the hallmarks of sHPT.

Table 1: Effect of Cinacalcet on Parathyroid Hyperplasia in 5/6 Nephrectomized Rats

Treatment Group Parathyroid Gland Weight (mg) PCNA-Positive Cells/mm² Serum PTH (pg/mL)
Sham-operated + Vehicle 0.285 ± 0.025 25 ± 4 162 ± 27
5/6 Nx + Vehicle 0.566 ± 0.038 83 ± 8 398 ± 81
5/6 Nx + Cinacalcet 0.396 ± 0.031 41 ± 8 25 ± 5

Data derived from a study where treatment was initiated 6 weeks after surgery and continued for 5 weeks. nih.gov

Parathyroidectomized (PTX) Animal Models

Parathyroidectomized (PTX) animal models are instrumental in isolating and studying the direct effects of cinacalcet on calcium homeostasis independent of parathyroid hormone. In PTX rats, cinacalcet has been shown to reduce blood ionized calcium. fda.gov This effect is mediated through the activation of calcium-sensing receptors (CaSR) on thyroid C-cells, which in turn stimulates the secretion of calcitonin. fda.gov These findings from PTX models have been crucial in identifying the thyroid as another target organ for the pharmacological action of cinacalcet, alongside the parathyroid gland. fda.gov

A non-surgical model of hypoparathyroidism has also been developed using cinacalcet to suppress PTH and lower serum calcium levels in normal rats. whiterose.ac.uk This model provides a robust and reproducible method for studying the hypocalcemic state and for testing the pharmacodynamics of potential treatments for hypoparathyroidism, such as PTH analogues. whiterose.ac.uk

Animal Models for Metabolism and Disposition Studies (e.g., mice, rats, monkeys)

The metabolism and disposition of cinacalcet have been extensively studied in various animal models, including mice, rats, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov These preclinical studies are vital for predicting the drug's behavior in humans.

Following a single oral administration, cinacalcet was found to be well-absorbed in all species studied. nih.govresearchgate.net In rats, radiolabeled cinacalcet was widely distributed into most tissues without significant gender-related differences. nih.gov The primary routes of metabolism identified were consistent across species and involved N-dealkylation, leading to the formation of carboxylic acid derivatives, and oxidation of the naphthalene (B1677914) ring to create dihydrodiols. nih.govresearchgate.netresearchgate.net These metabolites are then excreted as glycine (B1666218) or glucuronide conjugates. nih.gov

Table 2: Excretion Routes of Cinacalcet-Derived Radioactivity in Different Species

Species Urinary Excretion (%) Fecal Excretion (%)
Mice ~50 20-40
Rats ~15 ~60
Monkeys ~50 20-40
Humans ~80 ~17

Data compiled from studies on the disposition of cinacalcet. fda.govnih.gov

Disease-Specific Animal Models (e.g., Dextran (B179266) Sulfate (B86663) Sodium-Induced Colitis in Mice)

Beyond its primary indication, the therapeutic potential of cinacalcet has been explored in other disease contexts using specific animal models. One such model is the dextran sulfate sodium (DSS)-induced colitis model in mice, which is used to study inflammatory bowel disease (IBD). nih.govresearchgate.netresearchgate.net

In this model, oral administration of cinacalcet demonstrated significant therapeutic effects. nih.govresearchgate.net Treatment with cinacalcet reduced the disease activity index score, prevented the shortening of the colon, and diminished inflammatory cell infiltration into the intestinal wall. nih.govresearchgate.net Furthermore, cinacalcet treatment led to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both the colon tissue and the serum of the DSS-treated mice. nih.govresearchgate.net

Mechanistic investigations linked to this model suggest that cinacalcet's anti-inflammatory effects are mediated through its interaction with the neurokinin-1 receptor (NK1R). nih.govnih.gov By targeting NK1R, cinacalcet was found to suppress the PKCδ/ERK/P65 signaling pathway, which in turn inhibits the activation of the transcription factor NF-κB, a key regulator of inflammation. nih.govnih.gov These findings from the DSS-induced colitis model highlight a novel, non-canonical mechanism of action for cinacalcet and suggest its potential utility in treating inflammatory conditions. nih.govnih.gov

Table 3: Effect of Cinacalcet on Inflammatory Cytokine mRNA Expression in DSS-Induced Colitis Model

Treatment Group IL-1β mRNA Expression (relative to control) IL-6 mRNA Expression (relative to control) TNFα mRNA Expression (relative to control)
Vehicle High High High
Cinacalcet (10 mg/kg) Significantly Reduced Significantly Reduced Significantly Reduced

Qualitative summary based on findings from qRT-PCR analysis in the colon of mice with DSS-induced colitis. nih.govresearchgate.net

Animal Models for Safety Pharmacology Assessment (e.g., guinea pigs, mice)

Safety pharmacology studies are critical for identifying potential adverse effects of a drug candidate on major physiological systems. For cinacalcet, these studies were conducted in various animal models, including mice and guinea pigs. fda.govfda.gov

In mice, single oral doses of cinacalcet up to 200 mg/kg showed no significant effects on neuropharmacological signs, body temperature, or analgesic and anticonvulsant activity. fda.govfda.gov However, at a high dose of 200 mg/kg, a decrease in spontaneous motor activity and an increase in gastric motility were observed, effects that were potentially secondary to hypocalcemia. fda.gov

In guinea pigs, an intravenous dose of 20 mg/kg resulted in a transient increase in airway resistance and bronchoconstriction, which was also thought to be a possible consequence of drug-induced hypocalcemia. fda.govfda.gov These safety pharmacology assessments are essential for establishing a preliminary safety profile and for guiding the design of clinical trials.

Ex Vivo Tissue and Organ Culture Analyses (e.g., parathyroid gland immunohistochemistry, mRNA expression)

Ex vivo analyses of tissues and organs obtained from both animal models and human patients provide valuable insights into the cellular and molecular mechanisms of cinacalcet's action. These studies often involve immunohistochemistry and analysis of mRNA expression in the parathyroid glands.

Immunohistochemical studies on parathyroid glands from 5/6 nephrectomized rats treated with cinacalcet have confirmed the drug's anti-proliferative effects. A significant reduction in the number of cells positive for the proliferation marker Ki-67 was observed in the parathyroid glands of cinacalcet-treated rats compared to untreated controls. plos.org This provides direct visual evidence of the drug's ability to inhibit parathyroid cell proliferation. plos.org

In human parathyroid tissues removed from patients with severe secondary hyperparathyroidism, immunohistochemical analyses have been used to compare glands from patients treated with cinacalcet to those who were not. karger.comnih.gov One study found that while the expression of the apoptotic marker TUNEL was significantly increased in the cinacalcet group, this was accompanied by an increase in Ki-67 expression, suggesting that in severe, refractory cases, the pro-apoptotic effect of cinacalcet may be counteracted by aggressive cell proliferation. karger.com Another study on a similar patient population found no significant differences in the macroscopic, microscopic, or immunohistochemical characteristics of the parathyroid glands between those who had received cinacalcet and those who had not, suggesting that in refractory sHPT, the underlying pathology may be too advanced for cinacalcet to induce significant histological changes. nih.govoup.com

Analyses of mRNA expression in parathyroid tissues have further elucidated the molecular pathways affected by cinacalcet. In rats with sHPT, transcriptomic analysis showed that cinacalcet administration, particularly when timed with the peak expression of the calcium-sensing receptor (CaSR), led to the downregulation of genes involved in mitotic activity. plos.org In human parathyroid glands from patients treated with cinacalcet, a significant upregulation of CYP27B1 mRNA, the gene encoding the enzyme that produces active vitamin D, has been observed. karger.com

Table 4: Immunohistochemistry and mRNA Expression Findings in Parathyroid Glands

Analysis Type Model/Patient Group Key Findings with Cinacalcet Treatment
Immunohistochemistry (Ki-67) 5/6 Nephrectomized Rats Marked decrease in Ki-67 labeling index, indicating reduced proliferation. plos.org
Immunohistochemistry (TUNEL & Ki-67) Human sHPT Patients (refractory) Increased expression of both apoptotic (TUNEL) and proliferative (Ki-67) markers. karger.com
mRNA Expression (Cell Cycle Genes) 5/6 Nephrectomized Rats Downregulation of genes involved in mitotic activity. plos.org
mRNA Expression (CYP27B1) Human sHPT Patients Three-fold increase in CYP27B1 mRNA expression compared to non-cinacalcet group. karger.com

Emerging Research Frontiers and Future Directions in Cinacalcet Hydrochloride Science

Investigation of Novel Calcimimetic Compounds and CaSR Agonists

The clinical use of cinacalcet (B1662232) has paved the way for the development of next-generation calcimimetics with improved pharmacological profiles. nih.gov Research is focused on creating new chemical entities that act as allosteric modulators of the calcium-sensing receptor (CaSR), aiming to enhance efficacy, improve safety, and provide alternative therapeutic options. nih.govresearchgate.net

One such advancement is the discovery of evocalcet , a second-generation CaSR agonist developed through optimization of the cinacalcet structure. nih.govresearchgate.net Evocalcet emerged from the identification of pyrrolidine (B122466) compounds as effective CaSR agonists and demonstrates favorable characteristics, including potent CaSR agonistic activity and good drug metabolism and pharmacokinetic (DMPK) profiles. nih.govresearchgate.net Another novel calcimimetic, upacicalcet , is a non-peptide agent that also functions as a CaSR agonist. researchgate.net Unlike etelcalcetide (B607377), which can exhibit agonistic activity even at low extracellular calcium levels, upacicalcet's activity is dependent on the extracellular calcium concentration. researchgate.net

First-generation calcimimetics included phenylalkylamines like R-567 and R-568, but their clinical development was halted due to pharmacokinetic issues. nih.gov Other second-generation compounds that have been investigated but have not reached clinical use include calindol (B1242810) and AC-265347. nih.gov The development of these newer agents, such as etelcalcetide, was driven by the need to improve upon the efficacy and adherence of oral medications like cinacalcet, as well as to reduce gastrointestinal side effects. nih.gov

Recent discoveries have also identified LNP1892 as a "precision calcimimetic." acs.org Systematic optimization of cinacalcet led to the development of LNP1892, which boasts a lower calculated LogP (cLogP) and pKa, indicating potentially improved physicochemical properties. acs.org This compound has demonstrated robust, dose-dependent efficacy in preclinical models. acs.org

The ongoing investigation into these and other novel calcimimetics and CaSR agonists highlights a vibrant area of research aimed at refining the therapeutic modulation of the CaSR for various clinical conditions. nih.govnih.govoup.com

Repurposing of Cinacalcet Hydrochloride for Diverse Pharmacological Applications (e.g., antimicrobial activity)

Beyond its primary use in treating hyperparathyroidism, researchers are exploring the potential of cinacalcet hydrochloride for other pharmacological purposes, with a significant focus on its antimicrobial properties. tandfonline.comnih.govoup.com Studies have revealed that cinacalcet exhibits promising antibacterial and antibiofilm activity, particularly against multidrug-resistant (MDR) Gram-positive pathogens. nih.govoup.comnih.gov

Cinacalcet has demonstrated good inhibitory activity against a range of MDR Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported to be between 3.13 µg/mL and 25 µg/mL. nih.govnih.gov Its bactericidal action against planktonic and persistent cells of Staphylococcus aureus and Enterococcus faecalis has been shown to be more rapid and potent than some conventional antibiotics like vancomycin (B549263) and ampicillin. nih.gov Furthermore, cinacalcet has shown efficacy in inhibiting and eradicating mature biofilms of methicillin-resistant S. aureus (MRSA) and linezolid-resistant E. faecalis (LRE). nih.gov The antibacterial efficacy of cinacalcet has also been validated in in-vivo models of pneumonia and deep-seated biofilm infections. nih.govoup.com

The proposed antibacterial mechanism of cinacalcet involves the disruption of the bacterial cell membrane and the induction of reactive oxygen species (ROS) production. tandfonline.comoup.com This mechanism is distinct from many traditional antibiotics, which could be advantageous in combating the development of multidrug resistance. tandfonline.com In the context of biofilm inhibition, cinacalcet has been found to target IcaR, a negative regulator of the icaADBC operon, which is involved in biofilm formation. oup.com Quantitative real-time PCR (qRT-PCR) analyses have shown that cinacalcet can downregulate biofilm-associated genes such as icaA, icaD, and fnbA. tandfonline.com

To enhance its potential as an antimicrobial agent, formulation strategies are also being investigated. Due to cinacalcet's poor solubility, which can limit its bioavailability, researchers have developed ternary solid dispersions using carriers like Poloxamer 407 and Soluplus®. These formulations have significantly improved the dissolution of cinacalcet hydrochloride. tandfonline.com

The following table summarizes the key findings on the antimicrobial activity of cinacalcet:

Aspect of Antimicrobial Activity Research Findings Citations
Inhibitory Activity Effective against multidrug-resistant Gram-positive bacteria with MICs ranging from 3.13 to 25 µg/mL. nih.govnih.gov
Bactericidal Action Displays rapid and strong bactericidal effects against planktonic and persister cells of S. aureus and E. faecalis. nih.gov
Antibiofilm Properties Potently inhibits the formation of and eradicates mature biofilms of MRSA and LRE. nih.govnih.gov
Mechanism of Action Disrupts bacterial membranes, induces reactive oxygen species (ROS), and targets the IcaR protein to inhibit biofilm formation. tandfonline.comoup.com
In Vivo Efficacy Demonstrated robust antibacterial activity in pneumonia infection and deep-seated biofilm infection models. nih.govoup.com

These findings underscore the potential for repurposing cinacalcet as a novel antibiotic to address the challenge of infections caused by MDR Gram-positive pathogens. nih.govoup.com

Advanced Computational Chemistry and Cheminformatics in Cinacalcet Hydrochloride Research (e.g., molecular dynamics simulations, structural modeling)

Advanced computational chemistry and cheminformatics are playing a pivotal role in deepening the understanding of cinacalcet hydrochloride's interaction with the calcium-sensing receptor (CaSR) and in guiding the discovery of new modulators. mdpi.comresearchgate.net Techniques such as molecular dynamics simulations and structural modeling are providing unprecedented insights into the binding mechanisms and allosteric modulation of the CaSR. nih.govbiorxiv.org

Cryo-electron microscopy (cryo-EM) has been instrumental in determining the structure of the full-length CaSR in its active state, bound to both an agonist and a positive allosteric modulator (PAM) like cinacalcet. nih.govelifesciences.org These structural studies reveal that small molecule modulators, including cinacalcet, bind to an allosteric pocket within the seven-transmembrane (7TM) domain of the receptor. mdpi.comresearchgate.net

Molecular docking studies, often utilizing cryo-EM structures as templates (e.g., PDBID: 7M3G), predict that cinacalcet adopts a "bent" conformation within the 7TM binding pocket. mdpi.combiorxiv.org The naphthalene (B1677914) ring of cinacalcet engages in T-stacking interactions with residues such as F684 and W818, while the trifluoromethylbenzene moiety forms an edge-to-pi interaction with W818. biorxiv.org A critical residue for the activity of the arylalkylamine class of CaSR modulators, including cinacalcet, is glutamic acid at position 837 (E837). mdpi.com

Computational models are also being used to guide the design of next-generation CaSR modulators. For instance, predictive modeling based on the cinacalcet-bound CaSR structure is being used to investigate other PAMs like AC265347 and its analogues. mdpi.comresearchgate.net These in silico analyses help rationalize structure-activity relationships and inform medicinal chemistry efforts to develop compounds with improved affinity, cooperativity, and intrinsic agonist efficacy. mdpi.com

Furthermore, structure-based discovery efforts, leveraging large library docking against the CaSR structure, have successfully identified novel PAMs that are topologically dissimilar to known modulators. biorxiv.org This approach has yielded compounds with high initial potency, which were then optimized to be significantly more potent than cinacalcet both in vitro and in vivo. biorxiv.org

The integration of these advanced computational techniques provides a powerful platform for accelerating drug discovery in the field of CaSR modulation, offering a more rational approach to designing safer and more effective therapeutics. nih.gov

Development of Sustainable and Industrially Scalable Synthetic Methodologies

The growing demand for cinacalcet hydrochloride has spurred research into more sustainable, efficient, and industrially scalable synthetic methods. mdpi.comresearchgate.netunive.it These efforts focus on improving atom economy, reducing waste, utilizing greener solvents, and developing processes that are commercially viable for large-scale production. acs.org

One area of focus has been the synthesis of key intermediates. An improved method for producing 3-(3-trifluoromethylphenyl)propanal, a crucial intermediate for cinacalcet, has been developed. mdpi.comresearchgate.netunive.it This protocol involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, followed by a hydrogenation reaction in a cascade process. mdpi.comresearchgate.net A key feature of this method is the efficient recovery of the palladium catalyst as Pd/Al2O3. mdpi.comresearchgate.netunive.it The process has been optimized for both conventional heating and microwave-assisted conditions, with microwave heating offering the advantage of reduced reaction times without compromising selectivity or yield. mdpi.comunive.it

Another innovative approach is the use of "hydrogen borrowing" methodology. acs.org This green chemistry technique converts alcohols into valuable amines, minimizing waste. A high-productivity hydrogen borrowing synthesis has been reported for cinacalcet, which avoids the generation of stoichiometric waste and achieves a high space-time yield. acs.org This scalable method uses low loadings of an iridium catalyst and can be performed under solventless conditions, resulting in a final product with very low residual metal content. acs.org

Other novel synthetic routes that have been explored for commercial-scale production include:

An iron-catalyzed C-C bond formation using an aryl Grignard reagent. researchgate.net

A one-pot synthesis utilizing the Forster-Decker reaction, which involves the condensation of (1R)-(+)-1-naphthylethylamine with benzaldehyde (B42025), followed by reaction with 1-(3-halopropyl)-3-(trifluoromethyl)benzene. researchgate.net

A process involving the condensation of 3-trifluoromethylphenyl propionic acid with R-(+)-1-(1-naphthyl)ethylamine to form an amide, which is then reduced. google.com

"Green chemistry" principles are also being applied, such as using water as a reaction medium with a phase-transfer catalyst, which reduces the use of organic solvents and lowers environmental pollution. google.com Additionally, chemoenzymatic approaches employing transaminases and ketoreductases are being investigated as sustainable alternatives. mdpi.com The use of deep eutectic solvents (DESs) as environmentally benign reaction media is another emerging strategy to enhance the green credentials of amine synthesis, including precursors for cinacalcet. mdpi.com

These advancements in synthetic methodologies are not only making the production of cinacalcet more environmentally friendly but are also improving efficiency and scalability to meet global demand. mdpi.comacs.org

Elucidation of Less Characterized Molecular Targets and Signaling Cascades

While the primary mechanism of cinacalcet is the allosteric modulation of the calcium-sensing receptor (CaSR) to regulate parathyroid hormone (PTH) secretion, emerging research is beginning to uncover less characterized molecular targets and signaling pathways influenced by this drug. nih.govnih.gov These investigations suggest that the effects of cinacalcet may extend beyond its well-established role in calcium homeostasis.

The CaSR itself is known to activate multiple heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, leading to a diverse range of physiological responses. nih.gov Cinacalcet, as a positive allosteric modulator, is thought to stabilize the CaSR in an active state, primarily enhancing the Gαq/11 signaling pathway. nih.govnih.gov This leads to the activation of phospholipase C (PLC), production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), mobilization of intracellular calcium, and subsequent inhibition of PTH release. nih.govfrontiersin.org

However, there is evidence of "biased signaling," where different calcimimetics may preferentially activate certain downstream pathways over others. frontiersin.orgfrontiersin.org Cinacalcet appears to be biased towards mobilizing intracellular calcium and accumulating inositol phosphates. frontiersin.org This biased agonism could have different physiological consequences in various tissues. For example, CaSR is expressed in tissues beyond the parathyroid gland, including the kidneys, bone, and vascular smooth muscle cells. nih.govnih.govresearchgate.net

Recent studies have pointed to potential direct effects of cinacalcet on vascular calcification. Research suggests that cinacalcet may directly slow the progression of vascular calcification by promoting CaSR signaling in vascular tissue and potentially increasing the expression of Klotho, an anti-aging protein. researchgate.net In vitro studies have shown that calcimimetics can delay the calcification of smooth muscle cells. nih.gov Furthermore, cinacalcet has been shown to suppress parathyroid cell proliferation and reduce gland size in animal models, an effect potentially mediated by increasing the expression of the cell cycle inhibitor p21. frontiersin.orgfrontiersin.org

The repurposing of cinacalcet as an antimicrobial agent has also led to the identification of novel molecular interactions. In bacteria, cinacalcet has been found to target the IcaR protein, a transcriptional regulator of biofilm formation in Staphylococcus aureus. oup.com This interaction is entirely separate from its effects on the mammalian CaSR.

Future research is expected to further unravel these less-explored signaling cascades and molecular targets. A deeper understanding of how cinacalcet influences various G-protein pathways and other cellular targets will be crucial for developing next-generation calcimimetics with improved tissue specificity and therapeutic profiles, potentially minimizing side effects and expanding their clinical applications. nih.govfrontiersin.org

Q & A

Q. What experimental models are used to study the pharmacodynamic effects of cinacalcet hydrochloride on parathyroid hormone (PTH) regulation?

Cinacalcet hydrochloride acts as a calcimimetic agent by allosterically modulating calcium-sensing receptors (CaSR), increasing their sensitivity to extracellular calcium. Experimental models include:

  • In vitro studies : Bovine parathyroid cells are treated with cinacalcet to observe concentration-dependent reductions in PTH secretion .
  • In vivo studies : Renal failure rodent models (e.g., 5/6 nephrectomy) demonstrate dose-dependent reductions in serum PTH and calcium levels .
  • Cell-based assays : Human embryonic kidney (HEK) cells expressing CaSR are used to measure intracellular calcium mobilization and receptor activation .

Q. What validated analytical methods are recommended for quantifying cinacalcet hydrochloride in pharmacokinetic studies?

  • HPLC-MS : Used to measure plasma concentrations of cinacalcet hydrochloride with high sensitivity and specificity, particularly for bioavailability and bioequivalence studies .
  • UV spectrophotometry : A stability-indicating method validated at 281 nm (methanol solvent) for bulk and tablet formulations, with linearity in the range of 15–35 µg/mL .
  • RP-UPLC : Employed for impurity profiling and stability testing under stress conditions (e.g., oxidative degradation), using a BEH Shield RP18 column and gradient elution .

Q. How does cinacalcet hydrochloride influence calcium-phosphate homeostasis in chronic kidney disease (CKD) models?

In CKD models, cinacalcet reduces serum PTH, calcium, and phosphorus by:

  • Enhancing CaSR sensitivity, suppressing parathyroid hyperplasia .
  • Modulating bone metabolism parameters (e.g., reducing bone turnover markers like alkaline phosphatase) .
  • Preclinical data suggest attenuation of vascular calcification via indirect effects on mineral balance .

Advanced Research Questions

Q. How should researchers address nonlinear pharmacokinetics and CYP2D6 interactions in cinacalcet hydrochloride dosing regimens?

Nonlinear PK arises due to saturable metabolism and CYP2D6 inhibition:

  • Dose adjustments : Use population pharmacokinetic models to account for interpatient variability, especially in CYP2D6 poor metabolizers .
  • Drug interaction studies : Co-administer cinacalcet with CYP2D6 substrates (e.g., metoprolol) to quantify changes in AUC and Cmax .
  • Therapeutic drug monitoring (TDM) : Recommended in patients with severe secondary hyperparathyroidism (SHPT) to avoid toxicity .

Q. What methodological considerations are critical for establishing in vitro-in vivo correlations (IVIVC) for cinacalcet hydrochloride formulations?

Key steps include:

  • Dissolution testing : Use biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions and generate dissolution profiles .
  • Deconvolution analysis : Compare in vitro dissolution data with in vivo absorption profiles (via Wagner-Nelson method) to establish Level A IVIVC .
  • Validation : Ensure dissolution method discriminatory power by testing batches with varying particle sizes or excipient ratios .

Q. How do genetic polymorphisms affect cinacalcet hydrochloride pharmacokinetics and safety in diverse populations?

Pharmacogenetic studies in healthy Chinese subjects identified:

  • CYP3A4/5 variants : Influence metabolism, requiring dose adjustments to maintain therapeutic efficacy .
  • CaSR polymorphisms : May alter receptor sensitivity, impacting PTH suppression and hypocalcemia risk .
  • Safety monitoring : GI adverse events (nausea, vomiting) are dose-dependent and more prevalent in slow metabolizers .

Q. What experimental designs are optimal for resolving contradictions in clinical trial data on cinacalcet's cardiovascular benefits?

The EVOLVE trial highlights challenges:

  • Lag-censoring analysis : Addresses survivor bias by excluding early non-responders, revealing significant reductions in fracture risk and mortality .
  • Prespecified subgroup analyses : Stratify patients by baseline PTH levels or vascular calcification scores to identify responders .
  • Combination endpoints : Include surrogate markers (e.g., coronary artery calcification scores) alongside hard outcomes (e.g., cardiovascular death) .

Q. How can impurity profiling and stability studies enhance the quality control of cinacalcet hydrochloride API?

  • Forced degradation : Expose API to acid/base hydrolysis, oxidation (H2O2), and photolysis to identify degradation products (e.g., cinacalcet N-oxide) .
  • Chiral purity assessment : Use chiral columns (e.g., Chiralpak IA) to quantify enantiomeric impurities (e.g., S-cinacalcet) .
  • Validation per ICH guidelines : Ensure method specificity, accuracy (recovery 98–102%), and robustness for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.